molecular formula C29H46N8O5 B15579438 MM-401

MM-401

Número de catálogo: B15579438
Peso molecular: 586.7 g/mol
Clave InChI: SILRGLDFBXVGOQ-LDLCHWRASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

MM-401 is a useful research compound. Its molecular formula is C29H46N8O5 and its molecular weight is 586.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C29H46N8O5

Peso molecular

586.7 g/mol

Nombre IUPAC

N-[(3R,12R)-9-[3-(diaminomethylideneamino)propyl]-6-ethyl-12-methyl-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclohexadec-12-yl]-2-methylpropanamide

InChI

InChI=1S/C29H46N8O5/c1-5-20-24(39)36-22(19-12-7-6-8-13-19)26(41)32-16-10-9-15-29(4,37-23(38)18(2)3)27(42)35-21(25(40)34-20)14-11-17-33-28(30)31/h6-8,12-13,18,20-22H,5,9-11,14-17H2,1-4H3,(H,32,41)(H,34,40)(H,35,42)(H,36,39)(H,37,38)(H4,30,31,33)/t20?,21?,22-,29-/m1/s1

Clave InChI

SILRGLDFBXVGOQ-LDLCHWRASA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Synthesis of MM-401

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-401 is a potent and specific cyclic peptidomimetic inhibitor of the MLL1-WDR5 protein-protein interaction, a critical dependency in MLL-rearranged leukemias. This document provides a comprehensive overview of the chemical structure, mechanism of action, and a detailed, step-by-step synthesis protocol for this compound. All quantitative data are presented in structured tables for clarity, and key biological pathways and synthesis workflows are visualized using diagrams.

Core Structure and Chemical Properties

This compound is a synthetic cyclic peptidomimetic designed to mimic the binding motif of MLL1 to WDR5. Its structure is characterized by a macrocyclic core that constrains the peptide backbone into a bioactive conformation, enhancing binding affinity and cell permeability compared to its linear precursors.

PropertyValueReference
Molecular Formula C₂₉H₄₆N₈O₅[1]
Molecular Weight 586.73 g/mol [1]
CAS Number 1442106-10-6[1][2]
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action and Biological Activity

This compound functions as a high-affinity inhibitor of the interaction between the Mixed Lineage Leukemia 1 (MLL1) protein and WD repeat-containing protein 5 (WDR5).[2][3] This interaction is essential for the assembly and enzymatic activity of the MLL1 methyltransferase complex, which plays a crucial role in regulating gene expression through histone H3 lysine (B10760008) 4 (H3K4) methylation. In MLL-rearranged leukemias, the MLL1 fusion proteins are dependent on the wild-type MLL1 complex for their leukemogenic activity. By disrupting the MLL1-WDR5 interaction, this compound effectively inhibits the MLL1 complex's activity, leading to downstream effects such as cell cycle arrest, apoptosis, and myeloid differentiation in MLL leukemia cells.[2][3]

Quantitative Biological Data
ParameterValueTarget/SystemReference
Ki < 1 nMWDR5[2][3]
IC₅₀ 0.9 nMWDR5-MLL1 Interaction[2][3]
IC₅₀ 0.32 µMMLL1 Activity[2]
Cellular Activity Induces G1/S arrest and apoptosisMurine MLL-AF9 cells[3]
Cellular Activity Induces myeloid differentiationMLL leukemia cells[3]
Signaling Pathway

The following diagram illustrates the targeted signaling pathway of this compound.

MLL1_pathway This compound inhibits the MLL1 complex by disrupting the MLL1-WDR5 interaction. cluster_complex MLL1 Core Complex MLL1 MLL1 H3K4 Histone H3K4 MLL1->H3K4 HMT Activity WDR5 WDR5 WDR5->H3K4 HMT Activity RbBP5 RbBP5 RbBP5->H3K4 HMT Activity ASH2L ASH2L ASH2L->H3K4 HMT Activity H3K4me H3K4 Methylation H3K4->H3K4me Leukemogenesis Leukemogenesis H3K4me->Leukemogenesis Gene Upregulation (e.g., HOXA9) MM401 This compound MM401->Inhibition

Caption: this compound inhibits the MLL1-WDR5 interaction, disrupting the MLL1 complex and leukemogenesis.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves solid-phase peptide synthesis (SPPS) of a linear precursor, followed by on-resin cyclization and subsequent cleavage and deprotection. The following protocol is based on the synthesis of similar cyclic peptidomimetics and the likely synthetic route for this compound, derived from its linear precursor, MM-101.

Experimental Workflow

MM401_Synthesis_Workflow start Start: Rink Amide Resin spps Solid-Phase Peptide Synthesis (SPPS) - Fmoc deprotection - Amino acid coupling (HATU/DIPEA) start->spps linear Resin-Bound Linear Precursor spps->linear cyclization On-Resin Cyclization - Deprotection of side chains - Macrolactamization (DPPA, K₂CO₃) linear->cyclization cyclic Resin-Bound Cyclic Peptide cyclization->cyclic cleavage Cleavage and Deprotection - TFA cocktail cyclic->cleavage purification Purification - Preparative HPLC cleavage->purification end Final Product: this compound purification->end

Caption: Workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocols

Materials and Reagents:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine (B6355638)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • DPPA (Diphenylphosphoryl azide)

  • K₂CO₃ (Potassium carbonate)

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • ddH₂O (double-distilled water)

Protocol:

  • Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

  • Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the linear sequence of the this compound precursor.

  • Side-Chain Deprotection for Cyclization: Selectively deprotect the side chains of the amino acids that will form the macrocyclic ring. For example, if using Asp(OAll) and Lys(Alloc), treat the resin with Pd(PPh₃)₄ in the presence of a scavenger to remove the Alloc and OAll protecting groups.

  • On-Resin Cyclization:

    • Wash the resin with DMF.

    • Add a solution of DPPA (5 eq) and K₂CO₃ (10 eq) in DMF to the resin.

    • Shake the reaction mixture at room temperature for 24 hours.

    • Wash the resin extensively with DMF and DCM.

  • Final Deprotection and Cleavage:

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% ddH₂O for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the crude product and decant the ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of DMSO or acetonitrile/water.

    • Purify the crude product by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the pure product and lyophilize to obtain this compound as a white solid.

Characterization: The final product should be characterized by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.

Conclusion

This compound is a valuable research tool and a promising therapeutic lead for the treatment of MLL-rearranged leukemias. Its potent and specific inhibition of the MLL1-WDR5 interaction provides a clear mechanism of action. The detailed synthesis protocol outlined in this guide enables the preparation of this compound for further preclinical and clinical investigation. This document serves as a comprehensive resource for researchers in the fields of chemical biology, drug discovery, and oncology.

References

An In-Depth Technical Guide: The Binding Affinity and Mechanism of Action of MM-401 on WDR5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the binding affinity, mechanism of action, and experimental validation of MM-401, a potent peptidomimetic inhibitor targeting the WDR5-MLL1 protein-protein interaction.

Introduction

WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein that plays a central role in the assembly and function of multiple chromatin-modifying complexes.[1] It is a core component of the Mixed Lineage Leukemia (MLL) histone methyltransferase (HMT) complexes, which are responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1][2] The interaction between WDR5 and the MLL1 protein is essential for the enzymatic activity of the MLL1 complex.[3] Dysregulation of MLL1 activity, often due to chromosomal translocations, is a key driver in a particularly aggressive form of acute leukemia.[3]

Consequently, the WDR5-MLL1 interaction has emerged as a high-value therapeutic target. This compound is a macrocyclic peptidomimetic designed to specifically disrupt this interaction.[4][5] It binds with high affinity to the "WIN" (WDR5-Interacting) motif binding site on WDR5, effectively blocking the recruitment of MLL1 and inhibiting the complex's methyltransferase activity.[5][6] This guide summarizes the quantitative data defining this interaction and details the experimental protocols used for its characterization.

Quantitative Binding and Inhibition Data

This compound demonstrates exceptionally high affinity for WDR5 and is a potent inhibitor of both the WDR5-MLL1 interaction and the resulting MLL1 enzymatic activity. The binding and inhibitory constants have been determined through various biochemical and biophysical assays. In contrast, its enantiomer, MM-NC-401, shows no detectable binding, highlighting the stereospecificity of the interaction.[4]

CompoundTarget/InteractionAssay TypeMetricValueReference
This compound WDR5BioLayer Interferometry (BLI)Ki< 1 nM[4][7]
This compound WDR5(Inferred from literature)Kd~1 nM[5][6]
This compound WDR5-MLL1 InteractionCompetitive Fluorescence Polarization (FP)IC500.9 nM[4][7]
This compound MLL1 HMT ActivityIn Vitro HMT AssayIC500.32 µM[4][7]
MM-NC-401 WDR5-MLL1 InteractionCompetitive Fluorescence Polarization (FP)IC50> 100 µM[4]
MM-NC-401 WDR5BioLayer Interferometry (BLI)Ki> 10 µM[4]

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of the WDR5-MLL1 protein-protein interaction.[4] WDR5 serves as an essential scaffold, bringing the MLL1 catalytic subunit into a functional complex with other core components like RbBP5 and ASH2L.[8] By occupying the MLL1 binding pocket on WDR5, this compound prevents the assembly of a stable and active MLL1 core complex.[4] This leads to a specific reduction in H3K4 methylation at MLL1 target genes, such as the HOXA gene cluster, which are critical for the proliferation and survival of MLL-rearranged leukemia cells.[3] The subsequent downregulation of these target genes induces cell cycle arrest, apoptosis, and myeloid differentiation in malignant cells.[4][7]

MM401_Mechanism_of_Action cluster_0 MLL1 Core Complex (Active) cluster_1 Biological Effect WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 WIN Site Interaction RbBP5_ASH2L RbBP5/ASH2L WDR5->RbBP5_ASH2L MLL1_Complex_Node MLL1->RbBP5_ASH2L H3K4 Histone H3 H3K4me3 H3K4 Trimethylation H3K4->H3K4me3 HOX HOX Gene Expression H3K4me3->HOX Leukemia Leukemic Cell Proliferation HOX->Leukemia MM401 This compound MM401->WDR5 High-Affinity Binding (Ki < 1 nM) MLL1_Complex_Node->H3K4 Catalyzes Inhibition->WDR5 Blocks Interaction FP_Workflow cluster_0 cluster_1 A Fluorescent MLL1 Peptide (Probe - Fast Tumbling) C WDR5-Probe Complex (Bound - Slow Tumbling) A->C + D Low Polarization Signal A->D B WDR5 Protein E High Polarization Signal C->E S1 1. Incubate Fluorescent Probe + WDR5 S2 2. Add Serial Dilutions of this compound (Competitor) S1->S2 S3 3. Incubate to Equilibrium S2->S3 S4 4. Measure Fluorescence Polarization S3->S4 S5 5. Plot Data and Calculate IC50 S4->S5

References

An In-depth Technical Guide to the Discovery and Development of MM-401

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of two distinct therapeutic candidates designated MM-401: a small molecule inhibitor of the MLL1-WDR5 interaction for the treatment of MLL-rearranged leukemia, and a human monoclonal antibody targeting TNFR2 for cancer immunotherapy. This document is structured to provide clear, detailed information on each molecule, including their mechanisms of action, preclinical data, and the experimental protocols utilized in their evaluation.

Part 1: this compound - A Small Molecule Inhibitor of the MLL1-WDR5 Interaction

Introduction

Mixed-lineage leukemia (MLL) gene rearrangements are drivers of aggressive acute leukemias in both children and adults. The resulting MLL fusion proteins are dependent on the histone methyltransferase activity of the wild-type MLL1 complex to maintain their oncogenic program. A key interaction for the assembly and catalytic activity of the MLL1 complex is the binding of the MLL1 protein to WD repeat-containing protein 5 (WDR5). This compound is a potent and specific macrocyclic peptidomimetic inhibitor designed to disrupt this critical MLL1-WDR5 protein-protein interaction, thereby inhibiting the histone methyltransferase activity of the MLL1 complex.

Mechanism of Action

This compound acts by competitively binding to the "Win" site of WDR5, a pocket that recognizes a specific arginine-containing motif on MLL1.[1] By occupying this site, this compound prevents the association of MLL1 with WDR5, leading to the disassembly of the MLL1 core complex.[2][3][4] This disruption specifically abrogates the H3K4 methyltransferase activity of MLL1, without significantly affecting other MLL family histone methyltransferases.[2][3][4] The inhibition of MLL1 activity leads to a reduction in H3K4 methylation at the promoters of key target genes, such as the HOXA family of genes, which are essential for the survival of MLL-rearranged leukemia cells.[5] Consequently, this compound induces cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[2][6][7]

MLL1_Inhibition_Pathway cluster_downstream Downstream Effects MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 H3K4me H3K4 Methylation MLL1->H3K4me Catalyzes WDR5->MLL1 Interaction Blocked RbBP5 RbBP5 WDR5->RbBP5 WDR5->H3K4me Catalyzes ASH2L ASH2L RbBP5->ASH2L RbBP5->H3K4me Catalyzes DPY30 DPY30 ASH2L->DPY30 ASH2L->H3K4me Catalyzes DPY30->H3K4me Catalyzes MM401 This compound MM401->WDR5 Binds to Win site HOXA9_MEIS1 HOXA9/MEIS1 Expression H3K4me->HOXA9_MEIS1 Activates Leukemia_Survival Leukemia Cell Survival & Proliferation HOXA9_MEIS1->Leukemia_Survival Promotes Apoptosis Apoptosis & Differentiation Leukemia_Survival->Apoptosis Inhibits

Preclinical Data
ParameterValueCell Line/SystemReference
WDR5 Binding Affinity (Ki) < 1 nMBiochemical Assay[8]
WDR5-MLL1 Interaction IC50 0.9 nMBiochemical Assay[8]
MLL1 HMT Activity IC50 0.32 µMIn Vitro HMT Assay[2][8]
GI50 (MV4;11) ~10 µMCell Viability Assay[2]
GI50 (MOLM-13) ~10 µMCell Viability Assay[2]
GI50 (K562 - MLL wt) > 50 µMCell Viability Assay[2]
GI50 (HL60 - MLL wt) > 50 µMCell Viability Assay[2]
ParameterConditionEffectReference
Cell Cycle 20 µM, 48hG1/S Arrest[2]
Apoptosis 20 µM, 48hIncreased Annexin V positivity[2]
Differentiation 20 µM, 48hIncreased expression of myeloid differentiation markers[2]
Experimental Protocols

This protocol is adapted from methodologies used to assess the enzymatic activity of histone methyltransferases.

  • Reagents:

    • Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)

    • Histone H3 substrate (recombinant or peptide)

    • S-adenosyl-L-[methyl-3H]-methionine (SAM)

    • This compound (or other inhibitors) dissolved in DMSO

    • HMT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

    • Scintillation cocktail

    • Phosphocellulose filter paper

    • Wash Buffer (e.g., 50 mM sodium carbonate-bicarbonate buffer, pH 9.2)

  • Procedure:

    • Prepare reaction mixtures in a 96-well plate. To each well, add HMT Assay Buffer, histone H3 substrate, and the desired concentration of this compound or DMSO vehicle control.

    • Initiate the reaction by adding the MLL1 core complex.

    • Start the methylation reaction by adding S-adenosyl-L-[methyl-3H]-methionine.

    • Incubate the plate at 30°C for 1 hour with gentle agitation.

    • Spot the reaction mixture onto phosphocellulose filter paper to capture the histone substrate.

    • Wash the filter paper three times with Wash Buffer to remove unincorporated [3H]-SAM.

    • Air dry the filter paper.

    • Place the filter paper in a scintillation vial with scintillation cocktail.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition of HMT activity relative to the DMSO control and determine the IC50 value.

This protocol outlines a method for determining the number of viable cells in culture based on the quantification of ATP.

  • Reagents:

    • Leukemia cell lines (e.g., MV4;11, MOLM-13)

    • Appropriate cell culture medium

    • This compound dissolved in DMSO

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • Opaque-walled 96-well plates

  • Procedure:

    • Seed leukemia cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Add serial dilutions of this compound or DMSO vehicle control to the wells.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of viable cells relative to the DMSO control and determine the GI50 value.

This protocol describes the detection of apoptosis by flow cytometry using Annexin V to identify externalized phosphatidylserine (B164497) and propidium (B1200493) iodide (PI) to identify necrotic cells.

  • Reagents:

    • Leukemia cell lines

    • This compound dissolved in DMSO

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Treat cells with this compound or DMSO vehicle control for the desired time (e.g., 48 hours).

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

This protocol details the analysis of cell cycle distribution by staining DNA with propidium iodide (PI) and analyzing by flow cytometry.

  • Reagents:

    • Leukemia cell lines

    • This compound dissolved in DMSO

    • PBS

    • 70% ethanol (B145695) (ice-cold)

    • PI staining solution (containing PI and RNase A in PBS)

  • Procedure:

    • Treat cells with this compound or DMSO vehicle control for the desired time (e.g., 48 hours).

    • Harvest the cells by centrifugation.

    • Wash the cells with PBS and resuspend the pellet in a small volume of PBS.

    • Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

HMT_Assay_Workflow start Start reagents Prepare Reaction Mix: - HMT Buffer - Histone H3 Substrate - this compound/DMSO start->reagents add_enzyme Add MLL1 Core Complex reagents->add_enzyme add_sam Initiate Reaction with [3H]-SAM add_enzyme->add_sam incubate Incubate at 30°C for 1 hour add_sam->incubate spot Spot Reaction onto Phosphocellulose Paper incubate->spot wash Wash Paper to Remove Unincorporated [3H]-SAM spot->wash dry Air Dry Paper wash->dry scintillation Add Scintillation Cocktail dry->scintillation read Measure Radioactivity with Scintillation Counter scintillation->read analyze Calculate % Inhibition and IC50 read->analyze end End analyze->end

Part 2: this compound - A Human Monoclonal Antibody Targeting TNFR2

Introduction

Tumor necrosis factor receptor 2 (TNFR2) has emerged as a promising target in immuno-oncology. It is highly expressed on tumor-infiltrating regulatory T cells (Tregs) and can also be found on effector T cells and some tumor cells. This compound is a humanized monoclonal antibody developed to target TNFR2 and modulate the anti-tumor immune response. It was derived from a murine surrogate antibody, Y9, and has been engineered for improved affinity and biophysical properties.[8]

Mechanism of Action

This compound is an agonistic antibody that binds to TNFR2 with low nanomolar affinity.[8] Its primary mechanism of action is to provide a co-stimulatory signal to T cells, enhancing their activation, proliferation, and effector functions.[9][10] Upon binding to TNFR2 on CD4+ and CD8+ T cells, this compound upregulates activation markers and stimulates the production of pro-inflammatory cytokines.[9] In addition to its direct agonistic activity, this compound can also mediate anti-tumor effects through antibody-dependent cellular cytotoxicity (ADCC).[9] This involves the engagement of Fc receptors on natural killer (NK) cells, leading to the lysis of TNFR2-expressing target cells, such as Tregs within the tumor microenvironment.[9]

TNFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_adcc ADCC TNFR2 TNFR2 TRAF2 TRAF2 TNFR2->TRAF2 Recruits MM401 This compound (Agonistic Antibody) MM401->TNFR2 Binds & Activates Fc_Receptor FcγR MM401->Fc_Receptor Fc portion binds cIAP cIAP1/2 TRAF2->cIAP NFkB NF-κB Pathway TRAF2->NFkB MAPK MAPK Pathway TRAF2->MAPK TCell_Activation T-Cell Activation, Proliferation, Cytokine Release NFkB->TCell_Activation Promotes MAPK->TCell_Activation Promotes NK_Cell NK Cell Treg Treg Lysis NK_Cell->Treg Mediates

Preclinical Data
ParameterAssayEffectReference
TNFR2 Binding Affinity Not specifiedLow nanomolar[8]
TNFR2 Signaling NF-κB Reporter AssayAgonistic activity, induces TNFR2 signaling[8]
T-Cell Co-stimulation T-cell activation assayUpregulation of activation markers and cytokine production in CD4+ and CD8+ T-cells[9]
ADCC Activity NK cell-mediated ADCC assayPromotes ADCC[9]
Treg Reduction Ovarian cancer ascites samplesReduction in the number of regulatory T-cells[9]
Experimental Protocols

This protocol is for measuring the activation of the NF-κB signaling pathway upon TNFR2 engagement by this compound.

  • Reagents:

    • A cell line engineered to express human TNFR2 and an NF-κB-driven reporter gene (e.g., luciferase).

    • This compound antibody.

    • Appropriate cell culture medium.

    • Luciferase assay reagent.

    • 96-well cell culture plates.

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or a relevant isotype control antibody. Include a positive control such as TNF-α.

    • Incubate for 6-24 hours at 37°C.

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions.

    • Normalize the reporter activity to cell viability if necessary.

    • Plot the dose-response curve to determine the EC50 of this compound-induced NF-κB activation.

This protocol is for assessing the co-stimulatory activity of this compound on human T-cells.

  • Reagents:

    • Human peripheral blood mononuclear cells (PBMCs) or isolated CD4+ and CD8+ T-cells.

    • This compound antibody.

    • A primary T-cell stimulus (e.g., anti-CD3 antibody, phytohemagglutinin (PHA)).

    • Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., CD25, CD69) and intracellular cytokines (e.g., IFN-γ, TNF-α).

    • Protein transport inhibitor (e.g., Brefeldin A or Monensin).

    • Fixation and permeabilization buffers for flow cytometry.

  • Procedure:

    • Plate PBMCs or isolated T-cells in a 96-well plate.

    • Add the primary T-cell stimulus along with serial dilutions of this compound or an isotype control.

    • Incubate for 24-72 hours at 37°C.

    • For intracellular cytokine staining, add a protein transport inhibitor for the final 4-6 hours of incubation.

    • Harvest the cells and stain for surface activation markers.

    • Fix and permeabilize the cells according to the manufacturer's protocol.

    • Stain for intracellular cytokines.

    • Analyze the cells by flow cytometry to quantify the expression of activation markers and the percentage of cytokine-producing cells.

This protocol describes a method to measure the ability of this compound to induce NK cell-mediated lysis of TNFR2-expressing target cells.

  • Reagents:

    • TNFR2-expressing target cells (e.g., a tumor cell line or isolated Tregs).

    • Effector cells: Human NK cells (isolated from PBMCs or an NK cell line).

    • This compound antibody.

    • A method to measure cell lysis (e.g., Calcein-AM release, LDH release, or flow cytometry-based killing assay).

    • Appropriate cell culture medium.

  • Procedure:

    • Label the target cells with a fluorescent dye (e.g., Calcein-AM) if using a fluorescence-based assay.

    • Plate the target cells in a 96-well plate.

    • Add serial dilutions of this compound or an isotype control antibody and incubate with the target cells for 30 minutes.

    • Add the NK effector cells at various effector-to-target (E:T) ratios.

    • Incubate the co-culture for 4-6 hours at 37°C.

    • Measure cell lysis:

      • Calcein-AM release: Centrifuge the plate and measure the fluorescence in the supernatant.

      • LDH release: Use a commercial LDH cytotoxicity assay kit to measure LDH activity in the supernatant.

      • Flow cytometry: Stain the cells with a viability dye (e.g., 7-AAD) and quantify the percentage of dead target cells.

    • Calculate the percentage of specific lysis for each condition.

ADCC_Assay_Workflow cluster_lysis_methods Lysis Measurement Options start Start label_targets Label TNFR2+ Target Cells (e.g., with Calcein-AM) start->label_targets plate_targets Plate Target Cells in 96-well plate label_targets->plate_targets add_antibody Add this compound or Isotype Control plate_targets->add_antibody add_effectors Add NK Effector Cells (various E:T ratios) add_antibody->add_effectors incubate Co-culture for 4-6 hours at 37°C add_effectors->incubate measure_lysis Measure Cell Lysis incubate->measure_lysis calcein Calcein-AM Release (Fluorescence) measure_lysis->calcein ldh LDH Release (Colorimetric) measure_lysis->ldh facs Flow Cytometry (% Dead Targets) measure_lysis->facs analyze Calculate % Specific Lysis calcein->analyze ldh->analyze facs->analyze end End analyze->end

References

Preclinical Profile of MM-401: A Targeted Inhibitor of MLL1 in Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of MM-401, a potent and specific small-molecule inhibitor of the Mixed-Lineage Leukemia 1 (MLL1) histone methyltransferase. This compound represents a targeted therapeutic strategy for leukemias harboring MLL1 translocations, a patient population with a historically poor prognosis. This document details the mechanism of action, in vitro and in vivo efficacy, and provides detailed experimental protocols for the key studies that have defined the preclinical activity of this compound.

Core Mechanism of Action: Disrupting the MLL1-WDR5 Interaction

This compound is a macrocyclic peptidomimetic designed to inhibit the enzymatic activity of MLL1.[1] It achieves this by specifically targeting and disrupting the critical protein-protein interaction between the MLL1 core complex and WD repeat-containing protein 5 (WDR5).[1][2] This interaction is essential for the histone methyltransferase (HMT) activity of MLL1, which catalyzes the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1] The abrogation of this interaction by this compound leads to a significant reduction in H3K4 methylation at MLL1 target gene loci, including key regulators of leukemogenesis such as the HOXA gene cluster.[1]

Below is a diagram illustrating the signaling pathway and the inhibitory action of this compound.

MLL1_pathway cluster_histone Histone Tail cluster_transcription Gene Expression MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Interaction H3K4 Histone H3K4 MLL1->H3K4 Methylation RbBP5 RbBP5 WDR5->RbBP5 ASH2L ASH2L RbBP5->ASH2L ASH2L->MLL1 H3K4me H3K4 Methylation H3K4->H3K4me HOXA9 HOXA9 H3K4me->HOXA9 MEIS1 MEIS1 H3K4me->MEIS1 Leukemogenesis Leukemogenesis HOXA9->Leukemogenesis MEIS1->Leukemogenesis MM401 This compound MM401->WDR5 Inhibits Interaction

Caption: this compound inhibits the MLL1-WDR5 interaction, blocking H3K4 methylation.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through a series of in vitro assays. The following tables summarize the key inhibitory concentrations and growth inhibition data.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTarget/InteractionIC50/KiReference
Binding Affinity (Ki)WDR5< 1 nM[2]
Interaction Inhibition (IC50)WDR5-MLL10.9 nM[2]
Enzymatic Inhibition (IC50)MLL1 HMT Activity0.32 µM[1][2]

Table 2: Growth Inhibition (GI50) of this compound in Leukemia Cell Lines

Cell LineMLL StatusGI50 (µM)Reference
Murine Leukemia Cells
MLL-AF9Rearranged12.5 ± 2.1[1]
MLL-ENLRearranged15.2 ± 1.5[1]
MLL-AF10Rearranged18.9 ± 3.2[1]
Hoxa9/Meis1Not MLL-driven> 50[1]
Human Leukemia Cells
MV4;11MLL-AF410.8[1]
MOLM13MLL-AF912.5[1]
KOPN8MLL-ENL16.2[1]
K562Not MLL-drivenNot Determined[1]
HL60Not MLL-drivenNot Determined[1]
U937Not MLL-drivenNot Determined[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound, based on the procedures described by Cao et al., 2014.

In Vitro Histone Methyltransferase (HMT) Assay

This assay was performed to determine the inhibitory effect of this compound on the enzymatic activity of the MLL1 complex.

HMT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection MLL1_complex Purified MLL1 Complex (0.5 µM) Incubation Incubate at 30°C MLL1_complex->Incubation MM401 This compound or MM-NC-401 (Varying Concentrations) MM401->Incubation Substrate Histone H3 Substrate Substrate->Incubation SAM S-adenosyl-L-[methyl-3H]-methionine SAM->Incubation Filter Spot onto P81 filter paper Incubation->Filter Transfer Wash Wash with sodium carbonate buffer Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Analysis Calculate IC50 Scintillation->Analysis

Caption: Workflow for the in vitro Histone Methyltransferase (HMT) assay.

Protocol:

  • Reaction Setup: Reactions were carried out in a final volume with 0.5 µM of the purified MLL1 core complex.

  • Compound Addition: this compound or its inactive enantiomer, MM-NC-401, was added at various concentrations.

  • Substrate and Cofactor: Histone H3 was used as the substrate, and S-adenosyl-L-[methyl-3H]-methionine served as the methyl donor.

  • Incubation: The reaction mixture was incubated at 30°C.

  • Detection: The reaction was stopped, and the mixture was spotted onto P81 phosphocellulose filter paper. The filters were washed with sodium carbonate buffer to remove unincorporated [3H]-SAM.

  • Quantification: The radioactivity retained on the filters, corresponding to methylated histone H3, was measured by liquid scintillation counting.

  • Analysis: IC50 values were calculated from the dose-response curves.[1]

Cell Growth Inhibition Assay

This assay was used to assess the effect of this compound on the proliferation of various leukemia cell lines.

Protocol:

  • Cell Seeding: Murine or human leukemia cells were seeded in 96-well plates.

  • Treatment: Cells were treated with increasing concentrations of this compound or the control compound MM-NC-401.

  • Incubation: The plates were incubated for three days.

  • Viability Measurement: Cell viability was determined using the CellTiter-Glo Luminescent Cell Viability Assay.

  • Data Analysis: The half-maximal growth inhibition (GI50) values were calculated from the resulting dose-response curves.[1]

Cell Cycle Analysis

The impact of this compound on cell cycle progression was evaluated using propidium (B1200493) iodide (PI) staining and flow cytometry.

Cell_Cycle_Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis Cells MLL-AF9 or Hoxa9/Meis1 cells Treatment Treat with this compound (10, 20, 40 µM) Cells->Treatment Harvest Harvest Cells Treatment->Harvest Fix Fix with 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain FACS Flow Cytometry (FACS) Stain->FACS Quantify Quantify Cell Cycle Phases (G1, S, G2/M) FACS->Quantify

References

MM-401: A Potent and Selective Chemical Probe for MLL1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Mixed Lineage Leukemia (MLL) gene, KMT2A, is a critical regulator of gene expression, particularly during development and hematopoiesis.[1] Chromosomal translocations involving the MLL1 gene are frequently observed in aggressive forms of acute leukemia.[1] The protein product, MLL1, is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase, an enzyme that plays a crucial role in epigenetic regulation.[1] MLL1's catalytic activity is dependent on its interaction with a core complex of proteins, including WDR5, RbBP5, Ash2L, and DPY-30. The interaction between MLL1 and WDR5 is essential for the methyltransferase activity of the MLL1 complex.[2]

MM-401 is a highly potent and selective chemical probe that targets the MLL1-WDR5 protein-protein interaction.[2] By disrupting this interaction, this compound effectively inhibits the histone methyltransferase activity of MLL1.[3] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, selectivity profile, and detailed protocols for its use as a chemical probe in MLL1 research.

Data Presentation

The following tables summarize the quantitative data for this compound and its negative control enantiomer, MM-NC-401.

Table 1: Biochemical Activity of this compound

CompoundTargetAssayIC50KiReference
This compoundMLL1-WDR5 InteractionFluorescence Polarization0.9 nM< 1 nM[3]
This compoundMLL1 HMT ActivityIn vitro HMT Assay0.32 µM-[3]
MM-NC-401WDR5 BindingNot Specified> 100 µM> 10 µM

Table 2: Cellular Activity of this compound in MLL-Rearranged Leukemia Cell Lines

Cell LineMLL FusionGI50 (this compound)GI50 (MM-NC-401)Reference
MV4;11MLL-AF4~10 µM> 50 µM
MOLM13MLL-AF9~15 µM> 50 µM
KOPN8MLL-ENL~20 µM> 50 µM
Murine MLL-AF9MLL-AF9~10 µMMinimal Effect

Mechanism of Action and Selectivity

This compound functions by specifically disrupting the interaction between MLL1 and WDR5, a key component of the MLL1 core complex required for its histone methyltransferase (HMT) activity.[2] This targeted disruption prevents the proper assembly of the MLL1 complex, leading to the inhibition of H3K4 methylation. Importantly, this compound exhibits remarkable selectivity for the MLL1 complex and does not affect the activity of other MLL family HMTs. This specificity is attributed to unique regulatory features of the MLL1 complex. The enantiomer of this compound, MM-NC-401, serves as an excellent negative control as it shows no detectable binding to WDR5 and has no inhibitory effect on MLL1 activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MLL1 signaling pathway, the mechanism of action of this compound, and a general experimental workflow for its use as a chemical probe.

MLL1_pathway cluster_complex MLL1 Core Complex MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Interaction Histone_H3 Histone H3 MLL1->Histone_H3 Catalyzes WDR5->Histone_H3 Catalyzes RbBP5 RbBP5 RbBP5->Histone_H3 Catalyzes ASH2L ASH2L ASH2L->Histone_H3 Catalyzes H3K4me H3K4 Methylation Histone_H3->H3K4me Gene_Activation Target Gene Activation (e.g., HOX genes) H3K4me->Gene_Activation MM401 This compound MM401->WDR5 Binds & Disrupts Interaction

Caption: MLL1 signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Hypothesis (MLL1's role in a biological process) treat_cells Treat Cells with This compound and MM-NC-401 (control) start->treat_cells biochemical_assays Biochemical Assays (e.g., In vitro HMT assay) treat_cells->biochemical_assays cellular_assays Cellular Assays (Viability, Apoptosis, Cell Cycle) treat_cells->cellular_assays target_engagement Target Engagement & Downstream Effects (ChIP for H3K4me, Gene Expression) treat_cells->target_engagement data_analysis Data Analysis & Interpretation biochemical_assays->data_analysis cellular_assays->data_analysis target_engagement->data_analysis conclusion Conclusion on MLL1 Function data_analysis->conclusion logical_relationship MM401 This compound (Active Probe) MLL1_WDR5 MLL1-WDR5 Interaction MM401->MLL1_WDR5 Inhibits MM_NC_401 MM-NC-401 (Negative Control) MM_NC_401->MLL1_WDR5 Does Not Inhibit Phenotype Observed Phenotype (e.g., Cell Death) MLL1_WDR5->Phenotype Leads to

References

Unraveling the Potency of MM-401 TFA Salt: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the biological activity of MM-401 TFA salt, a potent and specific small molecule inhibitor of the MLL1-WDR5 interaction. Designed for researchers, scientists, and professionals in drug development, this document details the compound's mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes its impact on cellular signaling pathways.

Core Mechanism of Action: Disrupting the MLL1 Complex

This compound TFA salt functions as a high-affinity inhibitor of the Mixed Lineage Leukemia 1 (MLL1) H3K4 methyltransferase.[1] Its primary mechanism involves the disruption of the critical protein-protein interaction between MLL1 and WDR5 (WD repeat-containing protein 5).[1] This interaction is essential for the proper assembly and enzymatic activity of the MLL1 complex, which plays a pivotal role in regulating gene expression through histone H3 lysine (B10760008) 4 (H3K4) methylation. By blocking the MLL1-WDR5 interaction, this compound effectively inhibits the methyltransferase activity of the MLL1 complex.[1] This targeted inhibition leads to significant downstream effects, including the induction of cell cycle arrest, apoptosis, and cellular differentiation, particularly in the context of MLL-rearranged leukemias.[1]

Quantitative Biological Activity

The potency of this compound TFA salt has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound TFA Salt

TargetAssay TypeValueUnit
MLL1 ActivityBiochemical Inhibition0.32µM (IC50)
WDR5-MLL1 InteractionBiochemical Disruption0.9nM (IC50)
WDR5 Binding AffinityBiochemical Binding< 1nM (Ki)

Data sourced from MedchemExpress.[1]

Table 2: Cellular Activity of this compound TFA Salt in MLL Leukemia Cells

Cell LineTreatment ConcentrationTreatment DurationObserved Effect
MLL-AF920 µM48 hSpecific inhibition of MLL1-dependent H3K4 methylation
MLL-AF910, 20, 40 µM48 hInhibition of cell growth
MLL-AF9Not SpecifiedNot SpecifiedInduction of apoptosis
MLL-AF9Not SpecifiedNot SpecifiedG1/S cell cycle arrest

Data compiled from studies on MLL leukemia cells.[1]

Signaling Pathway of this compound TFA Salt

The inhibitory action of this compound TFA salt initiates a cascade of events within the cell, ultimately leading to anti-leukemic effects. The following diagram illustrates the proposed signaling pathway.

MM401_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_downstream Downstream Cellular Effects MM401 This compound TFA Salt WDR5_MLL1 WDR5-MLL1 Interaction MM401->WDR5_MLL1 Blocks Interaction (IC50 = 0.9 nM) MLL1_Complex Active MLL1 Complex WDR5_MLL1->MLL1_Complex Essential for Assembly H3K4 Histone H3K4 Methylation WDR5_MLL1->H3K4 Inhibition MLL1_Complex->H3K4 Catalyzes Hox HOX Gene Expression (e.g., HOXA9, HOXA10) H3K4->Hox Regulates H3K4->Hox Downregulation Leukemia Leukemic Cell Growth & Survival Hox->Leukemia Hox->Leukemia Suppression CellCycle Cell Cycle Arrest (G1/S Phase) Leukemia->CellCycle Induction Apoptosis Apoptosis Leukemia->Apoptosis Induction

Caption: Signaling pathway of this compound TFA salt.

Experimental Protocols

To facilitate the replication and further investigation of this compound TFA salt's biological activity, detailed methodologies for key experiments are provided below.

In Vitro MLL1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound TFA salt against MLL1 methyltransferase activity.

Materials:

  • Recombinant MLL1 complex (containing MLL1, WDR5, ASH2L, and RbBP5)

  • Histone H3 substrate

  • S-adenosyl-L-[methyl-3H]methionine

  • This compound TFA salt

  • Assay buffer

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound TFA salt in the assay buffer.

  • In a microplate, combine the recombinant MLL1 complex, histone H3 substrate, and the diluted this compound TFA salt or vehicle control.

  • Initiate the methyltransferase reaction by adding S-adenosyl-L-[methyl-3H]methionine.

  • Incubate the reaction mixture at the optimal temperature and time for the MLL1 enzyme.

  • Stop the reaction and transfer the mixture to a filter paper.

  • Wash the filter paper to remove unincorporated S-adenosyl-L-[methyl-3H]methionine.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound TFA salt relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular H3K4 Methylation Assay

Objective: To assess the effect of this compound TFA salt on MLL1-dependent H3K4 methylation in a cellular context.

Materials:

  • MLL-rearranged leukemia cell line (e.g., MLL-AF9)

  • Cell culture medium and supplements

  • This compound TFA salt

  • Lysis buffer

  • Primary antibodies against H3K4me1/2/3 and total Histone H3

  • Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)

  • Western blot or ELISA reagents

Procedure:

  • Culture MLL-AF9 cells to the desired density.

  • Treat the cells with various concentrations of this compound TFA salt (e.g., 20 µM) or vehicle control for a specified duration (e.g., 48 hours).

  • Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.

  • Determine the protein concentration of each lysate.

  • Analyze the levels of H3K4 methylation using Western blotting or ELISA with specific antibodies.

  • Normalize the levels of methylated H3K4 to the total Histone H3 levels to account for any variations in protein loading.

  • Compare the levels of H3K4 methylation in this compound TFA salt-treated cells to the vehicle-treated control cells.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A Seed MLL-AF9 cells B Treat with this compound TFA Salt (e.g., 20 µM, 48h) A->B C Harvest Cells & Lyse B->C Post-treatment D Western Blot or ELISA for H3K4me & Total H3 C->D E Quantify & Normalize D->E F Determine Inhibition of H3K4 Methylation E->F Compare to Control

References

Enantiomer-Specific Inhibition of MLL1 by MM-401: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MM-401, a potent and selective inhibitor of the MLL1 (Mixed Lineage Leukemia 1) histone methyltransferase, and its inactive enantiomer, MM-NC-401. This document details the mechanism of action, quantitative biochemical and cellular activity, and comprehensive experimental protocols relevant to the study of these compounds. Visualizations of key pathways and workflows are provided to facilitate understanding.

Core Concepts: this compound and Enantiomer Control

This compound is a macrocyclic peptidomimetic designed to disrupt the protein-protein interaction between MLL1 and WDR5, a critical component of the MLL1 core complex.[1] This interaction is essential for the histone methyltransferase activity of MLL1, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1] Dysregulation of MLL1 activity is a hallmark of certain aggressive leukemias.[2]

MM-NC-401 serves as a crucial negative control in experiments involving this compound. It is the enantiomer of this compound, possessing identical physicochemical properties but differing in the stereochemistry at four chiral centers.[1] As demonstrated in various assays, MM-NC-401 exhibits no significant biological activity against the MLL1-WDR5 target, highlighting the specific stereochemical requirements for inhibition.[1]

Mechanism of Action: Disrupting the MLL1-WDR5 Interaction

The catalytic activity of the MLL1 complex is dependent on its assembly, where the MLL1 protein binds to WDR5. This compound specifically targets and binds to WDR5 with high affinity, effectively blocking the interaction with MLL1.[1] This disruption of the MLL1-WDR5 complex leads to the inhibition of MLL1's histone methyltransferase activity.[1][3] Consequently, there is a reduction in H3K4 methylation, a key epigenetic mark associated with active gene transcription. The downstream effects of this compound treatment in MLL-rearranged leukemia cells include the induction of cell-cycle arrest, apoptosis, and myeloid differentiation.[1][3][4]

MM-401_Signaling_Pathway cluster_1 Histone Methylation cluster_2 Gene Expression & Cell Fate MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Active_MLL1 Active MLL1 Complex H3K4 Histone H3 Active_MLL1->H3K4 Methylates H3K4me H3K4 Methylation Gene_Expression Target Gene Expression (e.g., HOXA9) H3K4me->Gene_Expression Promotes Cell_Proliferation Leukemic Cell Proliferation Gene_Expression->Cell_Proliferation Drives MM401 This compound MM401->WDR5 MMNC401 MM-NC-401 (Inactive Enantiomer)

Diagram 1: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its enantiomeric control, MM-NC-401, based on published findings.

Table 1: Biochemical Activity

CompoundTargetAssayIC50KiReference
This compound WDR5-MLL1 InteractionFluorescence Polarization0.9 nM-[3][5]
WDR5BioLayer Interferometry-< 1 nM[3][5]
MLL1 ActivityIn vitro HMT Assay0.32 µM-[1][3]
MM-NC-401 WDR5-MLL1 InteractionFluorescence Polarization> 100 µM> 10 µM[1]
MLL1 ActivityIn vitro HMT AssayNo inhibition up to 250 µM-[1]

Table 2: Cellular Activity in MLL-rearranged Leukemia Cells (e.g., MLL-AF9)

CompoundEffectConcentration RangeDurationReference
This compound Inhibition of H3K4 methylation20 µM48 hours[3]
Inhibition of cell growth10, 20, 40 µM48 hours[3]
Induction of G1/S cell cycle arrest10, 20, 40 µM48 hours[1]
Induction of apoptosis20, 40 µM48 hours[5]
MM-NC-401 No significant effect on cell growth or apoptosis40 µM4 days[5]

Synthesis and Chiral Separation

While the primary publication by Cao et al. (2014) states that the synthesis of this compound and MM-NC-401 is "described elsewhere," a specific, publicly available protocol for their synthesis and chiral separation has not been identified in the current literature search.[1] However, based on the macrocyclic peptidomimetic nature of these compounds, a general synthetic and purification strategy can be proposed.

The synthesis would likely involve solid-phase peptide synthesis (SPPS) to construct the linear peptide precursor, followed by a solution-phase macrocyclization step. The chirality of the final products would be determined by the use of enantiomerically pure amino acid building blocks during SPPS.

Chiral Separation: To obtain the individual enantiomers, this compound and MM-NC-401, preparative chiral High-Performance Liquid Chromatography (HPLC) is the most probable method. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation.

  • Likely Column Chemistry: Macrocyclic antibiotic-based CSPs, such as those derived from teicoplanin or vancomycin, are highly effective for the separation of chiral peptides and related molecules.[6][7]

  • Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, potentially with additives to improve peak shape and resolution.[7]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound and MM-NC-401. These are based on standard methodologies and should be optimized for specific laboratory conditions.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of the MLL1 complex.

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following:

    • 2x HMT buffer (e.g., 100 mM Tris-HCl pH 8.5, 10 mM MgCl2, 8 mM DTT).

    • Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L).

    • Varying concentrations of this compound or MM-NC-401 (dissolved in DMSO).

    • Histone H3 substrate (e.g., recombinant H3 or H3 peptides).

  • Initiation: Start the reaction by adding S-adenosyl-L-[methyl-3H]-methionine.

  • Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the reaction.

  • Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper and air-drying.

  • Washing: Wash the filter paper multiple times with a suitable buffer (e.g., 0.1 M sodium bicarbonate) to remove unincorporated radiolabel.

  • Detection: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate the percent inhibition of HMT activity relative to a DMSO vehicle control.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of leukemia cells.

  • Cell Plating: Seed MLL-rearranged leukemia cells (e.g., MLL-AF9) and control non-MLL leukemia cells into a 96-well plate at an appropriate density.

  • Treatment: Add serial dilutions of this compound or MM-NC-401 to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Reagent Addition: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent to each well and incubate for an additional 2-4 hours.

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Detection: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability and calculate the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

  • Cell Treatment: Treat leukemia cells with this compound, MM-NC-401, or DMSO vehicle control for 48 hours.

  • Cell Harvesting: Collect both adherent and suspension cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are viable.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay assesses the effect of this compound on cell cycle progression.

  • Cell Treatment: Treat leukemia cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing. Cells can be stored at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry, measuring the fluorescence intensity of PI. The DNA content will correspond to different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_Genomic Genomic & Transcriptomic Analysis HMT_Assay In Vitro HMT Assay FP_Assay Fluorescence Polarization Cell_Culture Culture MLL-rearranged and control leukemia cells Treatment Treat with this compound, MM-NC-401, or DMSO Cell_Culture->Treatment Viability Cell Viability Assay (MTT/Resazurin) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle RNA_Isolation RNA Isolation Treatment->RNA_Isolation ChIP Chromatin Immunoprecipitation (ChIP) Treatment->ChIP RNA_Seq RNA-Sequencing RNA_Isolation->RNA_Seq ChIP_Seq ChIP-Sequencing ChIP->ChIP_Seq start Start start->HMT_Assay start->FP_Assay start->Cell_Culture

Diagram 2: General Experimental Workflow.
Transcriptome Analysis (RNA-Seq)

This method identifies changes in gene expression following treatment with this compound.

  • Cell Treatment and RNA Isolation: Treat MLL-AF9 cells with this compound, MM-NC-401, or vehicle control for 48 hours. Isolate total RNA using a suitable kit.

  • Library Preparation: Prepare RNA-seq libraries from high-quality RNA. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are up- or downregulated upon this compound treatment compared to controls.

    • Conduct pathway and gene ontology analysis to understand the biological implications of the observed gene expression changes.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine the levels of H3K4 methylation at specific gene promoters.

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., H3K4me3). Use magnetic or agarose (B213101) beads conjugated with Protein A/G to pull down the antibody-chromatin complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Analysis: Quantify the enrichment of specific DNA sequences (e.g., gene promoters) using quantitative PCR (qPCR) or by preparing libraries for ChIP-sequencing (ChIP-seq) for genome-wide analysis.

Conclusion

This compound is a highly specific and potent inhibitor of the MLL1-WDR5 interaction, demonstrating the therapeutic potential of targeting this pathway in MLL-rearranged leukemias. The use of its inactive enantiomer, MM-NC-401, is essential for validating the on-target effects of this compound in cellular and biochemical assays. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of epigenetics and drug discovery.

References

Methodological & Application

Application Notes and Protocols: Utilizing MM-401 in MLL-rearranged Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a generally poor prognosis, particularly in infants.[1][2] These leukemias are characterized by chromosomal translocations involving the KMT2A (MLL1) gene, leading to the expression of oncogenic MLL fusion proteins.[3][4] The catalytic activity of the wild-type MLL1 protein, a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase, is crucial for the initiation and maintenance of MLLr leukemia.[5] MM-401 is a potent and specific inhibitor of MLL1 methyltransferase activity.[5][6] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in MLL-rearranged leukemia cell lines.

Mechanism of Action

This compound functions by disrupting the critical protein-protein interaction between MLL1 and WD repeat-containing protein 5 (WDR5).[5][6] WDR5 is an essential component of the MLL1 core complex, and its interaction with MLL1 is required for the histone methyltransferase activity of the complex.[5][7][8][9] By binding to WDR5 with high affinity, this compound competitively inhibits the binding of MLL1, leading to the disassembly of the MLL1 core complex and a subsequent reduction in H3K4 methylation at MLL1 target genes, such as HOXA9 and MEIS1.[5][10] This targeted inhibition of MLL1's catalytic activity selectively induces cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells, while sparing non-MLL leukemia cells and normal hematopoietic progenitors.[5]

MLL1_Inhibition_by_MM401 cluster_0 MLL1 Core Complex (Active) cluster_1 This compound Action cluster_2 Downstream Effects MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 RbBP5 RbBP5 WDR5->RbBP5 MLL1_Complex_Inactive Inactive MLL1 Complex ASH2L ASH2L RbBP5->ASH2L MM401 This compound MM401->WDR5 Binds with high affinity H3K4me H3K4 Methylation (e.g., on HOXA9, MEIS1 promoters) GeneExpression Leukemogenic Gene Expression H3K4me->GeneExpression Reduced Activation Leukemia Leukemia Cell Survival & Proliferation GeneExpression->Leukemia Suppression Apoptosis Apoptosis & Differentiation Leukemia->Apoptosis Induction MLL1_Complex_Inactive->H3K4me Inhibition

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of this compound in various MLL-rearranged and non-MLL leukemia cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterTargetValueReference
IC50MLL1 H3K4 Methyltransferase Activity0.32 µM[6]
IC50WDR5-MLL1 Interaction0.9 nM[6][11]
KiWDR5 Binding Affinity< 1 nM[6]

Table 2: Growth Inhibition (GI50) of this compound in Human MLL-rearranged Leukemia Cell Lines

Cell LineMLL FusionGI50 (µM)
MV4;11MLL-AF4~10
MOLM13MLL-AF9~10
KOPN8MLL-ENL~10

Data compiled from a study by Cao et al., which states the GI50 value is approximately 10µM for MLL-AF9 cells and provides a figure showing similar efficacy in MV4;11, MOLM13, and KOPN8 cell lines.[5]

Table 3: Growth Inhibition (GI50) of this compound in Murine MLL-rearranged Leukemia Cell Lines

Cell LineOncogenic DriverGI50 (µM)
MLL-AF9MLL-AF9~10
MLL-ENLMLL-ENL~10
MLL-AF1MLL-AF1~10
Hoxa9/Meis1Hoxa9/Meis1No Inhibition

Data compiled from a study by Cao et al.[5]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the efficacy and mechanism of this compound in MLL-rearranged leukemia cell lines.

Experimental_Workflow cluster_assays Cellular & Molecular Assays cluster_endpoints Endpoints start Start: MLL-rearranged Leukemia Cell Culture treatment Treat with this compound (and controls) start->treatment viability Cell Viability Assay (CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western Western Blot treatment->western qpcr qRT-PCR treatment->qpcr viability_endpoint Determine GI50 viability->viability_endpoint apoptosis_endpoint Quantify Apoptotic Cells apoptosis->apoptosis_endpoint cell_cycle_endpoint Analyze Cell Cycle Arrest cell_cycle->cell_cycle_endpoint western_endpoint Assess Protein Expression (e.g., Cleaved Caspase-3, H3K4me3) western->western_endpoint qpcr_endpoint Measure Gene Expression (e.g., HOXA9, MEIS1) qpcr->qpcr_endpoint

Figure 2: General experimental workflow.
Cell Viability Assay (CellTiter-Glo®)

This protocol determines the number of viable cells in culture based on the quantification of ATP.

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM13)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (and enantiomer control MM-NC-401)

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture MLL-rearranged leukemia cells to logarithmic growth phase.

    • Count the cells and adjust the density to 1 x 10^5 cells/mL in fresh culture medium.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of an opaque-walled 96-well plate.

    • Include wells with medium only for background measurement.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the negative control MM-NC-401 in culture medium. A typical concentration range would be from 0.1 µM to 50 µM.

    • Prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration.

    • Add the desired volume of the compound dilutions to the wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[4][12][13]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[12][14]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4][13]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][13]

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Treated and control MLL-rearranged leukemia cells

  • Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with this compound (e.g., 20 µM and 40 µM) and controls for 48 hours.

    • Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS and centrifuge again.[5]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells.

  • Incubation:

    • Incubate the cells for 15 minutes at room temperature in the dark.[5][11]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[5]

    • Analyze the cells by flow cytometry within 1 hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.

    • Healthy cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using PI staining and flow cytometry.

Materials:

  • Treated and control MLL-rearranged leukemia cells

  • Cold 70% ethanol (B145695)

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Treat cells with this compound (e.g., 10, 20, 40 µM) and controls for 48 hours.

    • Harvest approximately 1 x 10^6 cells by centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5-10 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation:

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a dot plot of PI-Area versus PI-Width to gate out doublets and aggregates.

    • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This protocol is for detecting changes in protein expression and post-translational modifications following this compound treatment.

Materials:

  • Treated and control MLL-rearranged leukemia cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-H3K4me3, anti-cleaved caspase-3, anti-PARP, anti-MLL1, anti-WDR5, anti-β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with this compound for the desired time.

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol is for measuring the mRNA expression levels of MLL1 target genes.

Materials:

  • Treated and control MLL-rearranged leukemia cells

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with this compound (e.g., 20 µM) for 48 hours.

    • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

    • Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reaction by mixing cDNA, forward and reverse primers for the gene of interest, and SYBR Green/TaqMan master mix.

    • Run the qPCR reaction in a thermal cycler with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

References

Application Notes and Protocols for MM-401 in In Vitro Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-401 is a potent and specific inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase. It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex. This disruption leads to the inhibition of H3K4 methylation, which in turn downregulates the expression of key oncogenes, including those from the HOX gene family, as well as anti-apoptotic proteins like Bcl-2 and Myc.[1][2] Consequently, this compound has been shown to induce cell cycle arrest, myeloid differentiation, and, most notably, apoptosis in cancer cells, particularly in those harboring MLL1 rearrangements.[1][2]

These application notes provide a comprehensive overview of the use of this compound for in vitro apoptosis assays, including recommended dosage, detailed experimental protocols, and an elucidation of the underlying signaling pathway.

Data Presentation

The following tables summarize the known effects of this compound on apoptosis and provide a template for recording experimental data.

Table 1: Recommended Dosage of this compound for Apoptosis Induction in MLL-Rearranged Leukemia Cell Lines

Cell LineThis compound Concentration (µM)Incubation Time (hours)Observed Effect
MLL-AF910, 20, 4048Induction of G1/S cell cycle arrest and apoptosis.[1]
MV4;11 (MLL-AF4)Not specified, but effects observed48Induction of apoptosis and dose-dependent G1/S arrest.[2]

Table 2: Representative Data Table for Quantifying this compound Induced Apoptosis via Annexin (B1180172) V/PI Staining

Cell LineThis compound Concentration (µM)Treatment Time (hours)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
e.g., MLL-AF90 (Control)48
1048
2048
4048

Note: A related MLL1-WDR5 inhibitor, MM-102, has been shown to increase the apoptotic population by 30% in the triple-negative breast cancer cell line MDA-MB-468, suggesting the potential for this compound to be effective in other cancer types beyond leukemia.

Signaling Pathway

The mechanism of this compound-induced apoptosis involves the inhibition of the MLL1-WDR5 interaction, leading to the downregulation of anti-apoptotic proteins and subsequent activation of the intrinsic apoptotic cascade.

MM401_Apoptosis_Pathway MM401 This compound MLL1_WDR5 MLL1-WDR5 Interaction MM401->MLL1_WDR5 Inhibition H3K4me H3K4 Methylation MLL1_WDR5->H3K4me Gene_Expression Target Gene Expression (e.g., Bcl-2, Myc) H3K4me->Gene_Expression Bcl2 Bcl-2 / Mcl-1 (Anti-apoptotic) Gene_Expression->Bcl2 Downregulation Bax_Bak Bax / Bak Activation (Pro-apoptotic) Bcl2->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3_7 Caspase-3/7 Activation (Executioner Caspases) Apoptosome->Casp3_7 Apoptosis Apoptosis Casp3_7->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

The following are detailed protocols for commonly used in vitro apoptosis assays to assess the efficacy of this compound.

Experimental Workflow Overview

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_assay Apoptosis Assay cluster_analysis Data Analysis Cell_Culture 1. Seed and Culture Cells MM401_Treatment 2. Treat with this compound (and controls) Cell_Culture->MM401_Treatment Harvest 3. Harvest Cells MM401_Treatment->Harvest Stain 4. Stain Cells Harvest->Stain FACS 5. Flow Cytometry Analysis Stain->FACS Quantify 6. Quantify Apoptotic Populations FACS->Quantify

Caption: General workflow for in vitro apoptosis assays.

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MLL-AF9, MV4;11)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at a density of 0.5-1 x 10⁶ cells/mL in a suitable culture vessel.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with desired concentrations of this compound (e.g., 10, 20, 40 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 48 hours).

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to a conical tube.

    • Adherent cells: Collect the culture medium (containing floating apoptotic cells) and combine it with cells detached by trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Washing:

    • Wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

    • Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic or necrotic cells

Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • This compound

  • Cancer cell line of interest

  • White-walled 96-well microplate

  • Caspase-3/7 substrate (e.g., containing the DEVD sequence)

  • Caspase assay buffer

  • Lysis buffer

  • Fluorometric plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1-2 x 10⁴ cells per well in a 96-well plate in a volume of 100 µL.

    • Treat cells with this compound and controls as described in the Annexin V protocol. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Assay:

    • After treatment, equilibrate the plate to room temperature.

    • Prepare the caspase-3/7 reagent by mixing the substrate with the assay buffer according to the manufacturer's instructions.

    • Add 100 µL of the caspase-3/7 reagent to each well.

    • Mix gently by orbital shaking for 30-60 seconds.

  • Incubation and Measurement:

    • Incubate the plate for 1-2 hours at room temperature, protected from light.

    • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 499 nm excitation / 521 nm emission for a green fluorescent product).

  • Analysis:

    • Subtract the background fluorescence (from wells with no cells).

    • Express the caspase-3/7 activity as a fold change relative to the vehicle-treated control.

Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • This compound

  • Cancer cell line of interest

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP or FITC-dUTP)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding, Treatment, and Harvesting:

    • Follow the steps for cell preparation as described in the Annexin V protocol. After harvesting, resuspend the cell pellet in PBS.

  • Fixation and Permeabilization:

    • Fix the cells by adding them to the fixation solution and incubating for 30-60 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells by incubating them in the permeabilization solution for 2 minutes on ice.

    • Wash the cells with PBS.

  • TUNEL Staining:

    • Resuspend the cells in the TUNEL reaction mixture.

    • Incubate for 60 minutes at 37°C in a humidified atmosphere, protected from light.

    • Include a negative control (without TdT enzyme) and a positive control (cells pre-treated with DNase I).

    • Wash the cells with PBS.

  • Analysis:

    • If desired, counterstain the nuclei with DAPI or Hoechst.

    • Analyze the cells by fluorescence microscopy or flow cytometry. TUNEL-positive cells will exhibit bright nuclear fluorescence.

    • Quantify the percentage of TUNEL-positive cells.

Disclaimer

This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific reagents and kits.

References

Application Notes and Protocols: MM-401 for Inducing Cell Cycle Arrest in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-401 is a potent and specific peptidomimetic inhibitor of the Mixed-Lineage Leukemia 1 (MLL1) histone H3 lysine (B10760008) 4 (H3K4) methyltransferase.[1][2] It functions by disrupting the critical interaction between MLL1 and WD repeat-containing protein 5 (WDR5), a core component of the MLL1 complex essential for its catalytic activity.[1][3][4] This inhibition of MLL1's methyltransferase activity leads to a cascade of downstream effects, culminating in cell cycle arrest, apoptosis, and myeloid differentiation specifically in cancer cells harboring MLL1 rearrangements, such as MLL-fusion leukemia.[1][3][4][5] These application notes provide a comprehensive overview of this compound's mechanism and include detailed protocols for its use in cancer cell research.

Mechanism of Action

This compound targets the MLL1-WDR5 protein-protein interaction. By binding to WDR5, this compound prevents the proper assembly of the MLL1 core complex, thereby inhibiting the H3K4 methylation activity of MLL1.[1][3][4] MLL1-mediated H3K4 methylation is crucial for the transcriptional activation of key target genes involved in cell proliferation and survival, including HOX genes, Myc, and Bcl2.[5] Inhibition of MLL1 by this compound leads to decreased expression of these genes, resulting in a G1/S phase cell cycle arrest and induction of apoptosis in MLL-dependent leukemia cells.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueCommentsReference
Ki (WDR5 binding) < 1 nMHigh-affinity binding to the WDR5 protein.[2]
IC50 (WDR5-MLL1 interaction) 0.9 nMPotent disruption of the MLL1-WDR5 protein-protein interaction.[2]
IC50 (MLL1 HMT activity) 0.32 µMEffective inhibition of MLL1 histone methyltransferase activity in vitro.[1][2]
Table 2: Cellular Activity of this compound in MLL-AF9 Leukemia Cells
ExperimentConcentrationTime PointObserved EffectReference
Cell Growth Inhibition 10, 20, 40 µM48 hSpecific inhibition of MLL leukemia cell growth.[2]
Cell Cycle Arrest 10, 20, 40 µM48 hDose-dependent G1/S phase arrest.[1][2]
Apoptosis Induction 10, 20, 40 µM48 hInduction of apoptosis.[2]
H3K4 Methylation Inhibition 20 µM48 hSpecific inhibition of MLL1-dependent H3K4 methylation.[2]

Signaling Pathway and Experimental Workflow

MM401_Mechanism cluster_0 This compound Action cluster_1 Downstream Effects MM401 This compound WDR5 WDR5 MM401->WDR5 Binds to MLL1_complex MLL1 Core Complex (MLL1, WDR5, etc.) MM401->MLL1_complex Inhibits Assembly WDR5->MLL1_complex Required for assembly H3K4me H3K4 Methylation MLL1_complex->H3K4me Catalyzes MLL1_complex->H3K4me Inhibited by this compound Gene_Expression Target Gene Expression (e.g., HOX genes, Myc, Bcl2) H3K4me->Gene_Expression Activates Cell_Cycle_Proteins Cell Cycle Regulatory Proteins (e.g., Cyclin A, Cyclin B) Gene_Expression->Cell_Cycle_Proteins Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Suppresses Differentiation Myeloid Differentiation Gene_Expression->Differentiation Blocks Cell_Cycle_Arrest G1/S Phase Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Leads to

Caption: Mechanism of this compound inducing cell cycle arrest.

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture (e.g., MLL-rearranged leukemia cells) treatment Treat with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry with PI Staining) treatment->cell_cycle western Western Blot (for Cyclin A, Cyclin B, etc.) treatment->western chip ChIP-qPCR (for H3K4me3 at target gene promoters) treatment->chip

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

  • MLL-rearranged leukemia cell line (e.g., MV4;11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 90 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells treated with this compound as described above.

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes (or at -20°C overnight).

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. Use a linear scale for the DNA content channel (e.g., FL2-A).

  • Gate on single cells to exclude doublets and aggregates.

  • Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using appropriate software (e.g., FlowJo, ModFit).

Protocol 3: Western Blotting for Cell Cycle Proteins

This protocol is to assess the levels of key cell cycle regulatory proteins following this compound treatment.

Materials:

  • Cancer cells treated with this compound.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against Cyclin A, Cyclin B, and a loading control (e.g., β-actin, GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lyse treated cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control.

Protocol 4: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for examining the effect of this compound on H3K4 methylation at specific gene promoters.

Materials:

  • Cancer cells treated with this compound.

  • Formaldehyde (B43269) (1% final concentration) for crosslinking.

  • Glycine to quench crosslinking.

  • Cell lysis and nuclear lysis buffers.

  • Sonicator.

  • Antibody against H3K4me3.

  • Protein A/G magnetic beads.

  • Wash buffers.

  • Elution buffer.

  • Proteinase K and RNase A.

  • DNA purification kit.

  • Primers for target gene promoters (e.g., HOXA9) and a negative control region for qPCR.

  • qPCR master mix and instrument.

Procedure:

  • Crosslink proteins to DNA by adding formaldehyde to the cell culture medium and incubating.

  • Quench the reaction with glycine.

  • Harvest and lyse the cells to isolate nuclei.

  • Shear chromatin by sonication to an average size of 200-500 bp.

  • Immunoprecipitate the chromatin overnight with an anti-H3K4me3 antibody.

  • Capture the antibody-chromatin complexes with Protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin and reverse the crosslinks by heating with proteinase K.

  • Purify the DNA.

  • Perform qPCR using primers specific to the promoter regions of target genes.

  • Analyze the data as a percentage of input.

Conclusion

This compound represents a targeted therapeutic strategy for MLL-rearranged cancers. Its specific mechanism of action, involving the disruption of the MLL1-WDR5 interaction, leads to a robust induction of cell cycle arrest and apoptosis in susceptible cancer cells. The protocols provided herein offer a framework for researchers to investigate the cellular and molecular effects of this compound, facilitating further studies into its therapeutic potential.

References

Application Notes and Protocols: MM-401 in Stem Cell Reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of MM-401, a small molecule inhibitor of the Mixed-Lineage Leukemia 1 (MLL1) histone H3K4 methyltransferase, in the field of stem cell reprogramming. The protocols and data presented herein are intended to guide researchers in utilizing this compound to efficiently reprogram epiblast stem cells (EpiSCs) to a naïve pluripotent state.

Introduction

The transition between different pluripotent states, such as from a "primed" state (e.g., epiblast stem cells) to a "naïve" state (e.g., embryonic stem cells), involves significant epigenetic remodeling. This compound has been identified as a potent tool to drive this conversion. By specifically inhibiting the methyltransferase activity of MLL1, this compound induces a global redistribution of the histone H3 lysine (B10760008) 4 monomethylation (H3K4me1) mark, a key epigenetic signature. This targeted epigenetic modulation is sufficient to reprogram primed EpiSCs to a naïve pluripotent state with high efficiency and synchronicity.[1][2][3][4] Reverted embryonic stem cells (rESCs) generated through this compound treatment exhibit key characteristics of naïve pluripotency, including the reactivation of the silenced X chromosome and the ability to contribute to the germline in chimeric animals.[1][2]

Mechanism of Action

This compound functions by inhibiting the catalytic activity of MLL1, a crucial enzyme responsible for monomethylating histone H3 at lysine 4 (H3K4me1).[1][3] In primed pluripotent cells like EpiSCs, MLL1 maintains a specific H3K4me1 landscape that reinforces the expression of lineage-determining factors and EpiSC markers.

The inhibition of MLL1 by this compound leads to a global redistribution of H3K4me1 at enhancer regions.[1][2] This alteration in the epigenetic landscape results in the repression of genes associated with the primed state and the subsequent activation of the transcriptional network that governs naïve pluripotency.[3] This demonstrates that a specific epigenetic modification can be a driving force in the reprogramming process, rather than just a consequence of a changed cellular state.[1][2]

MLL1_Inhibition_Pathway cluster_primed Primed Pluripotent State (EpiSC) cluster_treatment cluster_naive Transition to Naïve Pluripotency MLL1 MLL1 Active H3K4me1_primed H3K4me1 at Primed Enhancers MLL1->H3K4me1_primed Catalyzes Primed_Genes Expression of Lineage Determinants & EpiSC Markers H3K4me1_primed->Primed_Genes Maintains MLL1_inhibited MLL1 Inhibited MM401 This compound MM401->MLL1_inhibited Inhibits H3K4me1_redistribution Global Redistribution of H3K4me1 MLL1_inhibited->H3K4me1_redistribution Leads to Naive_Genes Activation of Naïve Pluripotency Network H3K4me1_redistribution->Naive_Genes Drives Reprogramming Reprogramming to Naïve ESCs Naive_Genes->Reprogramming

Caption: Mechanism of this compound in reprogramming EpiSCs to naïve pluripotency.

Quantitative Data

The following table summarizes the key quantitative findings from studies using this compound for stem cell reprogramming.

ParameterValueCell TypeDuration of TreatmentReference
Reprogramming Efficiency >50% of cells exhibit naïve ESC featuresMouse EpiSCs3 days[1][2]
Effective Concentration 50 µM - 100 µMMouse EpiSCsN/A[1]
Toxicity Note Concentrations above 100 µM may lead to modest growth inhibition.Mouse EpiSCsN/A[1]

Experimental Protocols

Protocol 1: Reprogramming of Mouse Epiblast Stem Cells (EpiSCs) to Naïve Embryonic Stem Cells (ESCs) using this compound

This protocol is adapted from Zhang et al., 2016, "MLL1 Inhibition Reprograms Epiblast Stem Cells to Naïve Pluripotency."

Materials:

  • Mouse Epiblast Stem Cells (EpiSCs)

  • DMEM/F12 medium

  • KnockOut Serum Replacement (KOSR)

  • Non-essential amino acids (NEAA)

  • L-glutamine

  • β-mercaptoethanol

  • bFGF (FGF2)

  • Activin A

  • Leukemia inhibitory factor (LIF)

  • MEK inhibitor (PD0325901)

  • GSK3 inhibitor (CHIR99021)

  • This compound (Stock solution in DMSO)

  • Feeder cells (e.g., mouse embryonic fibroblasts, MEFs) or feeder-free matrix (e.g., Matrigel)

  • Accutase or Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cell culture plates/flasks

Procedure:

  • Preparation of Media:

    • EpiSC Medium: Prepare DMEM/F12 supplemented with 20% KOSR, 1% NEAA, 2 mM L-glutamine, 0.1 mM β-mercaptoethanol, 12 ng/mL bFGF, and 20 ng/mL Activin A.

    • ESC Medium (2i/LIF): Prepare DMEM/F12 supplemented with 15% KOSR, 1% NEAA, 2 mM L-glutamine, 0.1 mM β-mercaptoethanol, 1000 U/mL LIF, 1 µM PD0325901, and 3 µM CHIR99021.

    • Reprogramming Medium: ESC Medium (2i/LIF) supplemented with this compound to a final concentration of 50 µM or 100 µM.

  • Cell Culture and Treatment:

    • Culture mouse EpiSCs on feeder cells or a suitable matrix in EpiSC medium.

    • To initiate reprogramming, passage the EpiSCs using Accutase or Trypsin-EDTA.

    • Plate the dissociated EpiSCs onto fresh feeder cells or matrix-coated plates in the Reprogramming Medium.

    • Culture the cells for 3-6 days, changing the medium daily.

  • Monitoring Reprogramming:

    • Observe the cells daily for morphological changes. Reprogramming cells will transition from flat, spread-out EpiSC colonies to compact, dome-shaped colonies characteristic of naïve ESCs.

    • After 3 days, assess the expression of naïve pluripotency markers such as REX1 and PECAM1 by flow cytometry or immunofluorescence.[1]

    • Alkaline phosphatase (AP) staining can also be used to identify naïve pluripotent colonies.

  • Expansion of Reverted ESCs (rESCs):

    • After 6 passages in the presence of this compound, the reprogrammed status is stably maintained.[3]

    • The rESCs can then be cultured in standard ESC medium (2i/LIF) without this compound for long-term maintenance (at least 30 passages).[3]

Reprogramming_Workflow start Start with cultured mouse EpiSCs passage Passage EpiSCs start->passage plate Plate cells in ESC Medium (2i/LIF) + this compound (50-100 µM) passage->plate culture Culture for 3-6 days (Daily medium change) plate->culture monitor Monitor for morphological changes and expression of naïve pluripotency markers culture->monitor expand Expand reverted ESCs in standard ESC medium (without this compound) monitor->expand end Stably reprogrammed naïve ESCs expand->end

Caption: Experimental workflow for reprogramming EpiSCs using this compound.

Expected Results

  • Morphological Changes: Within 3-6 days of this compound treatment, EpiSC colonies will transition from a flattened morphology to the characteristic dome-shaped colonies of naïve ESCs.

  • Marker Expression: Reprogrammed cells will show upregulation of naïve pluripotency markers such as Nanog, Rex1, and Klf2/4, and downregulation of EpiSC markers like Fgf5.[3]

  • Functional Competence: The resulting rESCs are expected to be developmentally competent, capable of contributing to chimeras when injected into blastocysts.[1][2]

Troubleshooting

  • Low Reprogramming Efficiency:

    • Ensure the optimal concentration of this compound is used.

    • Verify the quality and pluripotency of the starting EpiSC population.

    • Optimize cell passaging and plating density.

  • Cell Toxicity:

    • If toxicity is observed, reduce the concentration of this compound. The recommended range is 50-100 µM.[1]

    • Ensure the DMSO concentration in the final culture medium is not excessive.

Conclusion

This compound is a valuable tool for inducing the transition from a primed to a naïve state of pluripotency. Its high efficiency and direct action on the epigenetic machinery provide a robust method for generating naïve pluripotent stem cells for research and potential therapeutic applications. The protocols provided here offer a starting point for researchers to incorporate this compound into their stem cell reprogramming workflows.

References

Application Notes and Protocols for MM-401 in H3K4 Methylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-401 is a potent and specific inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase.[1] It functions by disrupting the crucial interaction between MLL1 and WDR5 (WD repeat-containing protein 5), a core component of the MLL1 complex essential for its catalytic activity.[1][2][3] This disruption leads to a reduction in H3K4 methylation, particularly at MLL1 target gene loci. Consequently, this compound induces cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells, demonstrating its potential as a therapeutic agent.[1][2][3] These application notes provide detailed protocols for utilizing this compound to study H3K4 methylation and its downstream effects in a research setting.

Mechanism of Action

This compound is a macrocyclic peptidomimetic that competitively binds to the WDR5 pocket that normally recognizes the 'Win' (WDR5-interaction) motif of MLL1.[3] This binding event physically blocks the association of MLL1 with WDR5, leading to the disassembly of the MLL1 core complex and subsequent inhibition of its histone methyltransferase (HMT) activity.[2][3] This targeted inhibition is specific to the MLL1 complex, with minimal effects on other MLL family HMTs.[2] The downstream consequence is a decrease in H3K4 methylation levels at MLL1 target genes, such as the HOXA gene cluster, which are critical for the proliferation and survival of MLL-rearranged leukemia cells.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueReference
MLL1 HMT Activity IC500.32 µM[1][2]
WDR5-MLL1 Interaction IC500.9 nM[1]
WDR5 Binding Ki< 1 nM[1]
Table 2: Growth Inhibition (GI50) of this compound in Leukemia Cell Lines
Cell LineMLL StatusGI50 (µM)Reference
Murine Leukemia Cells
MLL-AF9MLL fusion~10[2]
MLL-ENLMLL fusion12.3 ± 2.1[2]
Hoxa9/Meis1Non-MLL> 50[2]
Human Leukemia Cells
MV4;11MLL-AF48.5[2]
MOLM13MLL-AF911.2[2]
KOPN8MLL-ENL15.6[2]
K562Non-MLLNot Determined[2]
HL60Non-MLLNot Determined[2]
U937Non-MLLNot Determined[2]

Mandatory Visualizations

MLL1_Inhibition_by_MM401 Mechanism of MLL1 Inhibition by this compound cluster_complex Active MLL1 Complex cluster_inhibition Inhibition cluster_target Histone Methylation MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Interaction HistoneH3 Histone H3 MLL1->HistoneH3 Methylation WDR5->HistoneH3 Methylation RbBP5 RbBP5 RbBP5->HistoneH3 Methylation ASH2L ASH2L ASH2L->HistoneH3 Methylation DPY30 DPY30 DPY30->HistoneH3 Methylation MM401 This compound MM401->WDR5 Binds and blocks MLL1 interaction H3K4me3 H3K4me3 HistoneH3->H3K4me3 Experimental_Workflow_MM401 Experimental Workflow for this compound Studies cluster_treatment Cell Treatment cluster_assays Phenotypic Assays cluster_molecular Molecular Assays LeukemiaCells Leukemia Cells (e.g., MV4;11, MOLM13) MM401_treatment Treat with this compound (e.g., 10-40 µM, 48h) LeukemiaCells->MM401_treatment CellViability Cell Viability Assay (CellTiter-Glo) MM401_treatment->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI FACS) MM401_treatment->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI Staining FACS) MM401_treatment->CellCycleAssay ChIP Chromatin Immunoprecipitation (ChIP-qPCR/ChIP-seq for H3K4me3) MM401_treatment->ChIP RNAseq Gene Expression Analysis (RNA-seq) MM401_treatment->RNAseq

References

Dissolving and Utilizing MM-401 for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the dissolution and use of MM-401, a potent and selective inhibitor of the MLL1-WDR5 interaction, in a research setting.

Introduction to this compound

This compound is a first-in-class small molecule inhibitor that targets the interaction between the Mixed-Lineage Leukemia 1 (MLL1) protein and WD repeat-containing protein 5 (WDR5).[1] This interaction is crucial for the assembly and enzymatic activity of the MLL1 histone methyltransferase complex, which plays a key role in regulating gene expression through methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1][2] Dysregulation of the MLL1 complex is a hallmark of certain aggressive leukemias. This compound has been shown to selectively inhibit the proliferation of MLL leukemia cells by inducing cell cycle arrest, apoptosis, and myeloid differentiation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available research.

Table 1: In Vitro Efficacy of this compound

ParameterValueReference
WDR5 Binding Affinity (Ki)< 1 nM[1]
WDR5-MLL1 Interaction Inhibition (IC50)0.9 nM[1]
MLL1 H3K4 Methyltransferase Inhibition (IC50)0.32 µM[1]
Effective Concentration for H3K4 Methylation Inhibition in Cells20 µM (48 h)[1]
Effective Concentration for MLL Leukemia Cell Growth Inhibition10, 20, 40 µM (48 h)[1]

Table 2: Solubility of this compound

Solvent/FormulationSolubilityNotes
DMSOSolubleRecommended for preparing stock solutions.
In Vivo Formulation≥ 2.5 mg/mL (3.57 mM)10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline. Add co-solvents sequentially.

Signaling Pathway of this compound

This compound exerts its effects by disrupting a critical protein-protein interaction within the MLL1 complex. The following diagram illustrates the targeted signaling pathway.

MLL1_pathway cluster_inhibition This compound Action cluster_downstream Downstream Effects MLL1 MLL1 WDR5 WDR5 WDR5->MLL1 RbBP5 RbBP5 ASH2L ASH2L MM401 This compound MM401->WDR5 Binds to WDR5, preventing MLL1 interaction H3K4me3 H3K4 Trimethylation MM401->H3K4me3 Inhibition Histone_H3 Histone H3 Histone_H3->H3K4me3 MLL1 Complex Gene_Expression Target Gene Expression (e.g., HOXA9, MEIS1) H3K4me3->Gene_Expression Leukemogenesis Leukemogenesis Gene_Expression->Leukemogenesis

Figure 1. Mechanism of action of this compound in the MLL1 signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required to prepare a stock solution (e.g., 10 mM or 20 mM).

  • Weighing this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

In Vitro Cell-Based Assay Protocol

This protocol provides a general guideline for treating leukemia cell lines with this compound to assess its biological effects.

Materials:

  • Leukemia cell line (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium

  • This compound stock solution (prepared as in 4.1)

  • Multi-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Reagents for downstream analysis (e.g., cell viability assay kit, apoptosis detection kit, cell cycle analysis reagents)

Procedure:

  • Cell Seeding: Seed the leukemia cells in a multi-well plate at the desired density. The optimal seeding density will depend on the cell line and the duration of the experiment.

  • Preparation of Working Solutions: Dilute the this compound stock solution in complete cell culture medium to the final desired concentrations (e.g., 10, 20, 40 µM).[1] It is recommended to prepare a serial dilution. Also, prepare a vehicle control (DMSO) with the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment: Add the prepared working solutions of this compound and the vehicle control to the respective wells of the cell culture plate.

  • Incubation: Incubate the cells for the desired period (e.g., 48 hours).[1]

  • Downstream Analysis: Following incubation, harvest the cells and perform the desired downstream analyses, such as:

    • Cell Viability/Proliferation Assay: To determine the effect of this compound on cell growth.

    • Apoptosis Assay: To assess the induction of programmed cell death.

    • Cell Cycle Analysis: To investigate the effect of this compound on cell cycle progression.[2]

    • Western Blotting: To analyze changes in protein expression, such as H3K4 methylation levels.

    • Quantitative PCR (qPCR): To measure changes in the expression of MLL1 target genes.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a research setting.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_mm401 Prepare this compound Stock Solution (DMSO) treatment Treat Cells with this compound (and Vehicle Control) prep_mm401->treatment prep_cells Culture Leukemia Cell Lines cell_seeding Seed Cells in Multi-well Plates prep_cells->cell_seeding cell_seeding->treatment incubation Incubate for Desired Time (e.g., 48h) treatment->incubation viability Cell Viability Assay incubation->viability apoptosis Apoptosis Assay incubation->apoptosis cell_cycle Cell Cycle Analysis incubation->cell_cycle molecular Molecular Analysis (Western, qPCR) incubation->molecular

Figure 2. General experimental workflow for in vitro studies with this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the MLL1-WDR5 interaction in normal and disease states. Proper dissolution and handling are critical for obtaining reliable and reproducible results. The protocols and information provided in this document serve as a guide for researchers to effectively utilize this compound in their preclinical studies. It is always recommended to consult the primary literature for more specific experimental details relevant to your research model.

References

Application Notes and Protocols: MM-401 in Combination with Other Epigenetic Modifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-401 is a potent and specific inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase.[1] It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex.[1][2] This inhibition leads to cell cycle arrest, apoptosis, and differentiation in leukemia cells harboring MLL1 rearrangements.[1][3] While this compound shows promise as a monotherapy, a growing body of evidence suggests that combining epigenetic modifiers can lead to synergistic anti-cancer effects. This document provides detailed application notes and protocols for investigating this compound in combination with other classes of epigenetic modifiers, including Histone Deacetylase (HDAC) inhibitors, Bromodomain and Extra-Terminal (BET) inhibitors, and DNA Methyltransferase (DNMT) inhibitors.

Rationale for Combination Therapies

Epigenetic regulation is a complex network of writers, readers, and erasers of histone and DNA modifications. Targeting a single node in this network can be effective, but cancer cells often develop resistance. A multi-pronged approach, by simultaneously targeting different epigenetic pathways, can enhance therapeutic efficacy and overcome resistance.

  • This compound and HDAC Inhibitors: A recent study developing dual-target inhibitors for WDR5-MLL1 and HDACs has provided strong evidence for synergy.[4] The rationale is that while WDR5-MLL1 inhibition reduces H3K4 methylation, it can also lead to a decrease in histone acetylation.[4] Combining an MLL1 inhibitor like this compound with an HDAC inhibitor can counteract this effect, leading to a more profound and sustained disruption of the epigenetic landscape in cancer cells. This combination has been shown to augment the antiproliferative effects in acute myeloid leukemia (AML) cells.[4]

  • This compound and BET Inhibitors: MLL1 fusion proteins are known to drive the expression of key oncogenes, including MYC and BCL2.[3][5] this compound treatment has been shown to downregulate these critical genes.[3] BET inhibitors, such as JQ1, also function by repressing the transcription of MYC and its target genes.[6] Therefore, the combination of this compound and a BET inhibitor represents a rational strategy to achieve a more potent and durable suppression of the MYC-driven oncogenic program in MLL-rearranged leukemias.[5][7][8][9]

  • This compound and DNMT Inhibitors: The combination of DNMT and HDAC inhibitors has shown synergistic effects in AML.[10] While direct evidence for synergy with MLL1 inhibitors is less established, the principle of combining agents that target distinct epigenetic mechanisms (histone methylation vs. DNA methylation) provides a strong rationale for exploring this combination. DNMT inhibitors can reactivate silenced tumor suppressor genes, which may sensitize cancer cells to the pro-apoptotic effects of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound and Representative Epigenetic Modifiers
CompoundTargetCell LineIC50 (monotherapy)Reference
This compoundMLL1 (WDR5 interaction)MV4;11 (MLL-AF4)Growth Inhibition GI50 in the low µM range[3]
This compoundMLL1 HMT activityIn vitro assay0.32 µM[1][3]
Representative HDACi (e.g., Vorinostat)Pan-HDACVariousCell line dependent[11]
Representative BETi (e.g., JQ1)BRD4MLL-fusion cell linesnM to low µM range[5][9]
Representative DNMTi (e.g., Decitabine)DNMT1AML cell linesµM range[12]
Table 2: Representative Data for Combination of MLL1/WDR5 and HDAC Inhibition
CombinationCell LineEffectFold Increase in EfficacyReference
WDR5-MLL1/HDAC Dual InhibitorMV-4-11Synergistic antiproliferative effect89-fold[4]
WDR5-MLL1/HDAC Dual InhibitorMV-4-11Potent induction of apoptosisNot quantified[4]

Note: This table presents data from a dual-target inhibitor, which serves as a strong surrogate for the combination of this compound and an HDAC inhibitor.

Mandatory Visualizations

MLL1_Inhibition_Pathway cluster_MLL1_complex MLL1 Core Complex MLL1 MLL1 HistoneH3 Histone H3 MLL1->HistoneH3 WDR5 WDR5 WDR5->MLL1 Interaction RbBP5 RbBP5 ASH2L ASH2L MM401 This compound MM401->WDR5 Binds to WDR5, blocks MLL1 interaction H3K4me3 H3K4me3 (Active Transcription) HistoneH3->H3K4me3 TargetGenes Target Genes (e.g., HOXA9, MEIS1, MYC, BCL2) H3K4me3->TargetGenes Activates Transcription Leukemogenesis Leukemogenesis TargetGenes->Leukemogenesis

Mechanism of this compound Action.

Combination_Study_Workflow start Start: Select Cell Lines (e.g., MLL-rearranged leukemia) ic50 Determine IC50 for each drug (this compound, HDACi, BETi, DNMTi) start->ic50 combo_design Design Combination Matrix (Constant ratio or checkerboard) ic50->combo_design cell_treatment Treat cells with single agents and combinations for 24-72h combo_design->cell_treatment viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) cell_treatment->viability apoptosis Assess Apoptosis (Annexin V / PI Staining) cell_treatment->apoptosis cell_cycle Analyze Cell Cycle (Propidium Iodide Staining) cell_treatment->cell_cycle molecular Molecular Analysis (Western Blot, ChIP-seq, RT-qPCR) cell_treatment->molecular synergy Calculate Synergy Scores (e.g., Combination Index, Bliss) viability->synergy end End: Correlate findings and determine combination efficacy synergy->end apoptosis->end cell_cycle->end molecular->end

Experimental Workflow for Combination Studies.

Synergistic_Signaling_Pathway MM401 This compound MLL1_complex MLL1 Complex MM401->MLL1_complex Inhibits BETi BET inhibitor BRD4 BRD4 BETi->BRD4 Inhibits H3K4me3 H3K4me3 MLL1_complex->H3K4me3 Catalyzes Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to MYC_promoter MYC Promoter/Enhancer H3K4me3->MYC_promoter BCL2_promoter BCL2 Promoter/Enhancer H3K4me3->BCL2_promoter Acetylated_Histones->MYC_promoter Acetylated_Histones->BCL2_promoter MYC_transcription MYC Transcription MYC_promoter->MYC_transcription BCL2_transcription BCL2 Transcription BCL2_promoter->BCL2_transcription MYC_protein MYC Protein MYC_transcription->MYC_protein BCL2_protein BCL2 Protein BCL2_transcription->BCL2_protein Proliferation Cell Proliferation MYC_protein->Proliferation Survival Cell Survival BCL2_protein->Survival Inhibits Apoptosis

Synergistic Targeting of MYC and BCL2.

Experimental Protocols

Protocol 1: Cell Viability Assay for Combination Studies (MTT Assay)

Objective: To determine the effect of this compound in combination with another epigenetic modifier on the viability of cancer cells and to assess for synergistic, additive, or antagonistic effects.

Materials:

  • Leukemia cell lines (e.g., MV4;11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound, HDAC inhibitor, BET inhibitor, or DNMT inhibitor stock solutions in DMSO

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound and the other epigenetic modifier(s) in complete medium. For combination treatments, prepare mixtures at a constant ratio (e.g., based on the IC50 values of the individual drugs).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium (or vehicle control, DMSO concentration should be <0.1%).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values for each drug alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound in combination with another epigenetic modifier.

Materials:

  • Treated and control cells from the combination study

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample by centrifugation (300 x g for 5 minutes).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound in combination with another epigenetic modifier on cell cycle distribution.

Materials:

  • Treated and control cells from the combination study

  • Cold 70% ethanol (B145695)

  • PBS

  • PI/RNase A Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise. Incubate at 4°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Chromatin Immunoprecipitation (ChIP) for Histone Methylation

Objective: To assess the effect of this compound on the levels of H3K4me3 at specific gene promoters.

Materials:

  • Treated and control cells

  • Formaldehyde (B43269) (1% final concentration)

  • Glycine (0.125 M final concentration)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Micrococcal nuclease or sonicator

  • Antibody against H3K4me3

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Primers for target gene promoters (e.g., HOXA9, MYC) for qPCR

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.

  • Cell Lysis: Lyse the cells to isolate nuclei.

  • Chromatin Fragmentation: Resuspend nuclei in nuclear lysis buffer and fragment the chromatin to an average size of 200-1000 bp by sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K4me3 antibody overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution: Elute the chromatin from the beads.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating with NaCl at 65°C overnight. Treat with RNase A and Proteinase K.

  • DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of target genes to quantify the enrichment of H3K4me3.

Conclusion

The combination of this compound with other epigenetic modifiers presents a promising therapeutic strategy for MLL-rearranged leukemias and potentially other cancers. The protocols and application notes provided herein offer a framework for the preclinical evaluation of these combinations. A thorough investigation of the synergistic effects on cell viability, apoptosis, cell cycle, and target gene expression will be crucial for advancing these novel therapeutic approaches toward clinical application.

References

Troubleshooting & Optimization

MM-401 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MM-401, a potent and selective inhibitor of the MLL1 H3K4 methyltransferase. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the Mixed Lineage Leukemia 1 (MLL1) histone H3K4 methyltransferase.[1][2][3] Its mechanism of action involves the disruption of the critical protein-protein interaction between MLL1 and WDR5 (WD repeat-containing protein 5).[1][2] This interaction is essential for the catalytic activity of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic mark associated with active gene transcription. By blocking the MLL1-WDR5 interaction, this compound inhibits H3K4 methylation, leading to cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells.[1][2]

Q2: I am experiencing solubility issues with this compound. What are the recommended solvents?

A2: this compound is a hydrophobic compound with limited aqueous solubility. For in vitro and in vivo studies, it is typically first dissolved in an organic solvent to create a stock solution, which is then further diluted into aqueous buffers or formulation vehicles.

  • For Stock Solutions: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations up to 100 mg/mL.[4]

  • For In Vivo Formulations: A common vehicle for in vivo administration involves a co-solvent system. This compound (as the TFA salt) has been shown to be soluble at ≥ 2.5 mg/mL in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

Q3: Is there a more water-soluble form of this compound available?

A3: Yes, the trifluoroacetate (B77799) (TFA) salt of this compound is available and is suggested to have enhanced water solubility and stability compared to the free base form.[2] For experiments requiring aqueous solutions, using the this compound TFA salt is recommended.

Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What can I do?

A4: This is a common issue with hydrophobic compounds. When a concentrated DMSO stock is diluted into an aqueous medium, the drastic change in solvent polarity can cause the compound to precipitate. Here are several troubleshooting steps:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of this compound in your assay.

  • Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. First, dilute the stock into a smaller volume of your buffer while vortexing to ensure rapid mixing.

  • Use a Co-solvent System: For cell-based assays, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid cellular toxicity.[1] If higher concentrations of this compound are needed, consider using a small percentage of other co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your final solution, if compatible with your experimental system.

  • Incorporate Surfactants: Non-ionic detergents like Tween-20 or Tween-80 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[1]

  • Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a bath sonicator can help to redissolve precipitated compound.[5] However, be cautious about the stability of this compound under prolonged heating.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents and formulations.

Solvent/Formulation VehicleConcentrationNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (142.70 mM)[4]Recommended for preparing high-concentration stock solutions.
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (3.57 mM)[4]A clear solution can be obtained. Suitable for in vivo studies.
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.57 mM)[4][6]An alternative formulation for in vivo use.
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (3.57 mM)[6]A lipid-based formulation option.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution).

  • Dissolution: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming or brief sonication can be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a 1 mL formulation at a concentration of 2.5 mg/mL.

  • Prepare DMSO Stock: Prepare a concentrated stock solution of this compound (TFA salt) in DMSO (e.g., 25 mg/mL).

  • Co-solvent Mixture: In a sterile tube, add 400 µL of PEG300.

  • Add this compound Stock: Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

  • Add Saline: Add 450 µL of sterile saline to the mixture and mix thoroughly.

  • Final Solution: The final solution contains 2.5 mg/mL of this compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Visualizations

Signaling Pathway of MLL1 and Inhibition by this compound

The following diagram illustrates the mechanism of action of this compound. MLL1 forms a complex with WDR5, which is essential for its histone methyltransferase activity. This complex methylates histone H3 at lysine 4 (H3K4me), leading to the transcriptional activation of target genes, such as Hox genes, which are involved in leukemogenesis. This compound disrupts the MLL1-WDR5 interaction, thereby inhibiting H3K4 methylation and the downstream oncogenic signaling.

MLL1_pathway cluster_nucleus Nucleus MLL1 MLL1 MLL1_WDR5 MLL1-WDR5 Complex MLL1->MLL1_WDR5 WDR5 WDR5 WDR5->MLL1_WDR5 H3K4me H3K4 Methylation MLL1_WDR5->H3K4me Catalyzes Histone_H3 Histone H3 Histone_H3->H3K4me Target_Genes Target Genes (e.g., Hox genes) H3K4me->Target_Genes Activates Transcription Transcriptional Activation Target_Genes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis MM401 This compound MM401->MLL1_WDR5 Inhibits Interaction

Caption: this compound inhibits the MLL1-WDR5 interaction, blocking H3K4 methylation.

Experimental Workflow for Troubleshooting this compound Precipitation

The following workflow provides a systematic approach to addressing precipitation issues with this compound in aqueous solutions.

troubleshooting_workflow start This compound Precipitation Observed q1 Is the final concentration necessary? start->q1 sol1 Lower the final concentration of this compound q1->sol1 No q2 Is the DMSO concentration > 0.5%? q1->q2 Yes a1_yes Yes a1_no No end_success Precipitation Resolved sol1->end_success sol2 Reduce final DMSO concentration q2->sol2 Yes q3 Using a direct dilution method? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Use stepwise dilution with vigorous mixing q3->sol3 Yes q4 Still precipitating? q3->q4 No a3_yes Yes a3_no No sol3->q4 sol4 Incorporate co-solvents (e.g., PEG) or surfactants (e.g., Tween-80) q4->sol4 Yes q4->end_success No a4_yes Yes a4_no No end_fail Contact Technical Support sol4->end_fail

Caption: A step-by-step guide to resolving this compound precipitation issues.

References

Technical Support Center: Troubleshooting MM-401 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MM-401. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and understand potential off-target effects of this compound, a potent and specific inhibitor of the MLL1-WDR5 interaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a first-in-class MLL1 H3K4 methyltransferase inhibitor.[1] It functions by disrupting the protein-protein interaction between MLL1 and WDR5, which is essential for the catalytic activity of the MLL1 complex.[1][2] By blocking this interaction, this compound specifically inhibits MLL1's ability to methylate histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark for transcriptional activation.[1][3]

Q2: How specific is this compound? Are there known off-targets?

A2: Current literature suggests that this compound is a highly specific inhibitor. It has been shown to not inhibit other MLL family histone methyltransferases (HMTs) or other tested HMTs such as SET7/9 and EZH2, even at high concentrations.[1][4] While comprehensive kinome-wide screening data is not publicly available, the primary literature emphasizes its specificity for the MLL1-WDR5 interaction.[1] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out and may be cell-type or context-specific.

Q3: I'm observing a phenotype (e.g., cell death, differentiation) that is stronger or different than expected. Could this be an off-target effect?

A3: While possible, it is crucial to first rigorously validate that the observed phenotype is a consequence of on-target MLL1 inhibition. This compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells.[1][2] The magnitude of these effects can vary between different cell lines. We recommend performing thorough dose-response studies and validating the inhibition of the MLL1 pathway in your specific model system.

Q4: My cells are showing signs of toxicity at concentrations where I don't expect to see on-target effects. What should I do?

A4: This could be indicative of an off-target effect or non-specific toxicity. It is important to include proper controls in your experiments, such as a negative control enantiomer (MM-NC-401), if available, which has been shown to have minimal effects.[3] Additionally, ensure that the final solvent concentration (e.g., DMSO) is consistent across all treatment groups and is not causing toxicity on its own. If toxicity persists at low concentrations, consider performing assays to rule out common off-target liabilities.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations and binding affinities for this compound. A significant separation between the on-target potency and the concentrations at which unexpected effects are observed can suggest an off-target liability.

Target/InteractionAssay TypeValueReference
MLL1-WDR5 InteractionBiochemical AssayIC50: 0.9 nM[2]
WDR5 BindingBiochemical AssayKi: < 1 nM[2]
MLL1 HMT Activityin vitro HMT AssayIC50: 0.32 µM[1][2]
MLL Leukemia Cell GrowthCell-based AssayGI50: ~10 µM[3]

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Phenotypic Results

If you observe a phenotype that does not align with the known function of MLL1, or if your results are inconsistent, follow this guide to determine if the cause is an off-target effect.

Troubleshooting Workflow

G start Unexpected Phenotype Observed dose_response Step 1: Perform Dose-Response Curve (Phenotype vs. Target Inhibition) start->dose_response decision1 Correlates? dose_response->decision1 pathway_analysis Step 2: Confirm On-Target Pathway Modulation (Western Blot for H3K4me3, HOXA9) decision2 Pathway Inhibited? pathway_analysis->decision2 rescue_experiment Step 3: Perform Rescue Experiment (e.g., Overexpress downstream effector) decision3 Phenotype Rescued? rescue_experiment->decision3 structurally_unrelated Step 4: Use Structurally Unrelated MLL1-WDR5 Inhibitor decision4 Same Phenotype? structurally_unrelated->decision4 off_target_investigation Step 5: Investigate Potential Off-Targets (e.g., Kinome screen, Proteomics) decision1->pathway_analysis Yes decision1->off_target_investigation No decision2->rescue_experiment Yes decision2->off_target_investigation No decision3->structurally_unrelated No on_target Conclusion: Phenotype is Likely On-Target decision3->on_target Yes decision4->on_target Yes off_target Conclusion: Phenotype is Likely Off-Target decision4->off_target No

Caption: Troubleshooting workflow for unexpected phenotypes.

Logical Decision-Making for Result Interpretation

G cluster_0 Experimental Evidence cluster_1 Conclusion A Dose-response correlates with on-target IC50 OnTarget On-Target Effect A->OnTarget Supports OffTarget Off-Target Effect A->OffTarget Contradicts B H3K4me3 levels are reduced B->OnTarget Supports B->OffTarget Contradicts C Phenotype is rescued by downstream effector C->OnTarget Strongly Supports C->OffTarget Contradicts D Different inhibitor gives same phenotype D->OnTarget Strongly Supports D->OffTarget Contradicts

Caption: Interpreting evidence for on-target vs. off-target effects.

Issue 2: Lack of Efficacy in a New Cell Model

If this compound is not producing the expected effect (e.g., growth inhibition) in your cell line, consider the following troubleshooting steps.

  • Confirm Target Presence and Pathway Activity:

    • Western Blot: Verify the expression of MLL1 and WDR5 in your cell line.

    • Baseline H3K4 methylation: Ensure that H3K4 methylation is present and detectable in your untreated cells. A lack of baseline pathway activity may render the inhibitor ineffective.

  • Assess Cellular Uptake and Compound Stability:

    • LC-MS/MS: If possible, measure the intracellular concentration of this compound to ensure it is reaching its target.

    • Compound Stability: Ensure the compound has not degraded during storage or in your experimental media.

  • Evaluate Cell Line Dependence:

    • The anti-proliferative effects of this compound are particularly pronounced in leukemia cell lines with MLL translocations.[3] The dependency on the MLL1-WDR5 interaction can vary significantly between different cancer types and even between cell lines of the same origin.

Experimental Protocols

Protocol 1: Western Blot for On-Target Pathway Inhibition

This protocol is to verify that this compound is inhibiting the MLL1 pathway in your cells by measuring the levels of H3K4 trimethylation (H3K4me3) and a downstream target gene product, such as HOXA9.

  • Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat with a dose-range of this compound (e.g., 0.1 µM to 20 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • Histone Extraction:

    • Harvest and wash cells with PBS.

    • Lyse cells in a hypotonic buffer and isolate the nuclear fraction.

    • Extract histones from the nuclear pellet using 0.2 M H2SO4.

    • Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.

  • Whole-Cell Lysate Preparation (for HOXA9):

    • Harvest and wash cells with PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Western Blotting:

    • Quantify protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-H3K4me3, anti-Total H3, anti-HOXA9, anti-GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities. Normalize the H3K4me3 signal to Total H3 and the HOXA9 signal to a loading control like GAPDH. A dose-dependent decrease in normalized H3K4me3 and HOXA9 levels indicates on-target activity.

Protocol 2: Cell Viability Assay

This protocol is to determine the half-maximal growth inhibition concentration (GI50) of this compound in your cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density determined to maintain exponential growth for the duration of the experiment.

  • Compound Treatment: The following day, treat cells with a serial dilution of this compound (e.g., 10 concentrations from 0.01 µM to 100 µM) and a vehicle control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.

  • Data Analysis: Normalize the results to the vehicle control. Plot the normalized viability against the log of the inhibitor concentration and fit a four-parameter dose-response curve to calculate the GI50 value.

Signaling Pathway Visualization

The following diagram illustrates the targeted MLL1 signaling pathway.

G MLL1 MLL1 HistoneH3 Histone H3 MLL1->HistoneH3 WDR5 WDR5 WDR5->MLL1 RbBP5 RbBP5 RbBP5->MLL1 ASH2L ASH2L ASH2L->MLL1 H3K4me H3K4 Methylation (me1/me2/me3) HistoneH3->H3K4me Transcription Gene Transcription (e.g., HOX genes) H3K4me->Transcription Leukemia Leukemogenesis Transcription->Leukemia MM401 This compound MM401->WDR5 Inhibits Interaction

Caption: The MLL1 signaling pathway and the inhibitory action of this compound.

References

improving MM-401 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing MM-401, this technical support center provides essential information to ensure the stability and effective use of this potent MLL1 inhibitor in solution. Adherence to these guidelines is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound has precipitated out of my aqueous buffer after diluting it from a DMSO stock solution. What should I do?

A1: Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic small molecules like this compound. Here are several steps to address this issue:

  • Lower the Final Concentration: The concentration of this compound in your experiment may be too high, exceeding its solubility in the aqueous buffer. Try reducing the final concentration.

  • Optimize DMSO Concentration: While minimizing DMSO is often desired in biological assays, a slightly higher final concentration (generally up to 0.5%) may be necessary to maintain this compound solubility. It is crucial to include a vehicle control with the equivalent DMSO concentration in your experiments to rule out any solvent-induced effects.[1]

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[1] Experiment with slight adjustments to your buffer's pH to determine the optimal range for this compound solubility.

  • Use the TFA Salt Form: Consider using the trifluoroacetate (B77799) (TFA) salt of this compound, as it is reported to have enhanced water solubility and stability.[2]

  • Fresh Dilutions: Do not use a solution that has already precipitated. Before preparing a new stock solution, centrifuge the vial to pellet any undissolved powder.[1]

Q2: What is the best way to prepare and store this compound stock solutions?

A2: Proper preparation and storage are vital for maintaining the potency and stability of this compound.

  • Reconstitution of Lyophilized Powder: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[3] For initial stock solutions, use anhydrous DMSO.

  • Stock Solution Storage: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4][5] When stored at -80°C, the stock solution can be stable for up to 6 months.[6] For short-term storage (up to one month), -20°C is sufficient.[6]

  • Protect from Light and Moisture: Store this compound, both in solid and solution form, protected from light.[7] Since DMSO is hygroscopic (absorbs moisture from the air), use fresh, anhydrous DMSO for reconstitution and minimize the time the vial is open.

Q3: I am observing inconsistent results in my experiments. Could my this compound be degrading?

A3: Inconsistent results can be a sign of compound degradation. Here’s how to investigate and mitigate this:

  • Perform a Stability Check: If you suspect degradation, you can perform a simple stability test. Prepare a fresh solution of this compound and measure its activity in your assay. Then, store the solution under your typical experimental conditions (e.g., in your assay medium at 37°C) and measure its activity at different time points (e.g., 2, 4, 8, and 24 hours). A significant decrease in activity over time indicates instability.

  • Avoid Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to the degradation of the compound and allow for moisture absorption into the DMSO stock.[5] Aliquoting the stock solution into smaller, single-use volumes is highly recommended.[8]

  • Use Freshly Prepared Working Solutions: For the most reliable results, prepare fresh working solutions from your frozen stock for each experiment.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and specific inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase.[2] It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5 (WD repeat-containing protein 5).[2][9] This interaction is essential for the assembly and enzymatic activity of the MLL1 core complex.[10] By blocking this interaction, this compound inhibits the methylation of histone H3 at lysine (B10760008) 4 (H3K4), which in turn alters gene expression.[9] In the context of MLL-rearranged leukemias, this leads to the downregulation of key target genes like HOXA9 and MEIS1, inducing cell cycle arrest, apoptosis, and myeloid differentiation in leukemia cells.[9]

Data Presentation

Table 1: this compound Properties and Storage Recommendations

ParameterRecommendationRationale & References
Chemical Forms Free base, TFA saltThe TFA salt form offers enhanced water solubility and stability.[2]
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High solubility for organic compounds; use fresh, moisture-free DMSO.
Stock Solution Conc. 1-10 mM in DMSOA concentrated stock allows for minimal solvent in the final assay volume.
Storage (Solid) -20°C for long-term (months to years)Protects from degradation.[11]
Storage (DMSO Stock) -20°C for up to 1 month, -80°C for up to 6 months. Aliquot to avoid freeze-thaw cycles.Minimizes degradation and moisture absorption.[5][6]
Storage (Aqueous) Prepare fresh for each experiment. Avoid long-term storage.Susceptible to hydrolysis and precipitation.
Light/Air Exposure Store protected from light. Minimize air exposure.Prevents photochemical degradation and oxidation.[7]

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound
  • Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.[12]

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[3]

  • Add Solvent: Using a sterile pipette tip, add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve: Gently vortex or sonicate the vial until the powder is completely dissolved.[8]

  • Aliquot: Dispense the stock solution into smaller, single-use, light-protected vials (e.g., amber tubes).

  • Store: Store the aliquots at -20°C or -80°C.[6]

Protocol for a Basic Stability Study of this compound in Solution

Objective: To determine the stability of this compound in a specific solvent or buffer over time at a defined temperature.

Materials:

  • Freshly prepared this compound stock solution in DMSO.

  • The aqueous buffer or cell culture medium to be tested.

  • An appropriate assay to measure this compound activity (e.g., a biochemical assay measuring MLL1 activity or a cell-based assay measuring apoptosis).

  • Control samples (vehicle control, positive control).

Procedure:

  • Prepare a working solution of this compound in the test buffer/medium at the desired final concentration.

  • Immediately measure the activity of the freshly prepared solution (Time 0). This will serve as your baseline.

  • Incubate the remaining working solution under the desired storage conditions (e.g., 4°C, room temperature, or 37°C).

  • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the stored solution and measure its activity in the same assay.

  • Data Analysis: Compare the activity at each time point to the activity at Time 0. A significant loss of activity indicates degradation of the compound under those conditions.

Visualizations

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_troubleshoot Troubleshooting start Lyophilized this compound reconstitute Reconstitute in Anhydrous DMSO start->reconstitute stock 10 mM Stock Solution reconstitute->stock aliquot Aliquot for Single Use stock->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot at RT store->thaw dilute Dilute to Working Concentration in Aqueous Buffer thaw->dilute assay Perform Assay dilute->assay precipitate Precipitation? dilute->precipitate troubleshoot_actions Lower Concentration Increase DMSO% Adjust pH Use TFA Salt precipitate->troubleshoot_actions Yes

Caption: this compound experimental workflow.

References

Technical Support Center: MM-401 and Non-MLL Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of MM-401 in non-Mixed Lineage Leukemia (MLL) cell lines. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide clarity on the expected outcomes of experiments involving this compound and non-MLL leukemia cells.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic effect of this compound on non-MLL leukemia cell lines?

A1: this compound is a highly specific inhibitor of the MLL1 methyltransferase activity, which is characteristic of MLL-rearranged leukemias.[1][2] Consequently, this compound is not expected to be cytotoxic to non-MLL leukemia cells.[1] These cell lines are typically used as negative controls in experiments to demonstrate the specificity of this compound.[1]

Q2: Why is this compound not effective against non-MLL leukemia?

A2: The mechanism of action of this compound involves the inhibition of the MLL1-WDR5 interaction, which is crucial for the assembly and enzymatic activity of the MLL1 complex.[1][2][3] This complex is responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation, a key process in the regulation of gene expression that is dysregulated in MLL-rearranged leukemias.[1] In non-MLL leukemia cells, this specific pathway is not the primary driver of oncogenesis, and therefore, inhibiting it with this compound does not lead to cell death.

Q3: Are there any reports of this compound showing activity in other cancer types?

A3: While the primary focus of this compound has been on MLL-rearranged leukemias, the core components of the MLL1 pathway may be relevant in other cancers. However, current published research predominantly supports its specific role and efficacy in the context of MLL translocations.[1][2]

Q4: What are appropriate positive and negative controls for an this compound cytotoxicity experiment?

A4:

  • Positive Controls: MLL-rearranged leukemia cell lines such as MV4-11, MOLM-13, or RS4;11.

  • Negative Controls: Non-MLL leukemia cell lines such as K562, HL-60, or U937.[1]

  • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental wells.

  • Inactive Enantiomer Control: MM-NC-401 can be used as a negative control to demonstrate that the observed effects are specific to the active enantiomer of the molecule.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected cytotoxicity observed in non-MLL control cell lines. 1. High concentration of this compound: Off-target effects can occur at very high concentrations. 2. Solvent toxicity: The vehicle (e.g., DMSO) may be at a toxic concentration. 3. Contamination: Cell line contamination or contamination of reagents. 4. Incorrect cell line: The cell line may not be a true non-MLL line.1. Perform a dose-response curve to determine the optimal concentration range. 2. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell lines. 3. Check for mycoplasma contamination and use aseptic techniques. 4. Verify the identity of your cell line through short tandem repeat (STR) profiling.
No cytotoxicity observed in MLL-rearranged positive control cell lines. 1. Inactive this compound: The compound may have degraded. 2. Incorrect dosage: The concentration of this compound may be too low. 3. Cellular resistance: The cell line may have developed resistance. 4. Assay issues: The cytotoxicity assay may not be sensitive enough or performed correctly.1. Use a fresh stock of this compound. Store the compound as recommended by the manufacturer. 2. Confirm the concentration of your stock solution and perform a dose-response experiment. 3. Use a different MLL-rearranged cell line to confirm activity. 4. Optimize the assay parameters (e.g., incubation time, cell seeding density) and consider using an alternative cytotoxicity assay.
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Pipetting errors: Inaccurate dispensing of cells, media, or compound. 3. Edge effects on the plate: Evaporation from the outer wells of a microplate.1. Ensure thorough mixing of the cell suspension before plating. 2. Calibrate pipettes and use proper pipetting techniques. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.

Data Presentation

Table 1: Cytotoxicity of this compound in MLL-rearranged vs. Non-MLL Leukemia Cell Lines

Cell LineMLL StatusGI₅₀ (µM)Reference
MV4-11 MLL-AF40.8[1]
MOLM-13 MLL-AF91.2[1]
RS4;11 MLL-AF41.5[1]
K562 Non-MLLNot Determined (Inactive)[1]
HL-60 Non-MLLNot Determined (Inactive)[1]
U937 Non-MLLNot Determined (Inactive)[1]

GI₅₀: The concentration of a drug that causes 50% inhibition of cell growth.

Experimental Protocols

Protocol: Cell Viability Assay to Determine this compound Cytotoxicity

  • Cell Culture: Culture MLL-rearranged (e.g., MV4-11) and non-MLL (e.g., K562) leukemia cell lines in appropriate media and conditions.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

  • Compound Preparation: Prepare a 2X serial dilution of this compound and the negative control MM-NC-401 in culture media. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used.

  • Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired final concentrations.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a luminometer or spectrophotometer, depending on the assay used.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as percent viability versus drug concentration. Calculate the GI₅₀ values using a non-linear regression model.

Mandatory Visualizations

MM401_Signaling_Pathway cluster_Inhibition Inhibition by this compound cluster_Downstream_Effects Downstream Effects in MLL-Leukemia MLL1 MLL1 H3K4me H3K4 Methylation MLL1->H3K4me WDR5 WDR5 ASH2L ASH2L RBBP5 RBBP5 DPY30 DPY30 MM401 This compound MM401->WDR5 Binds to WDR5 Gene_Expression Aberrant Gene Expression (e.g., HOXA9, MEIS1) H3K4me->Gene_Expression Promotes Leukemogenesis Leukemogenesis Gene_Expression->Leukemogenesis Drives Cytotoxicity_Workflow start Start cell_culture Culture MLL-rearranged & Non-MLL Leukemia Cells start->cell_culture cell_seeding Seed Cells into 96-well Plate cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of This compound & Controls cell_seeding->compound_prep treatment Add Compounds to Cells compound_prep->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay data_acquisition Read Plate viability_assay->data_acquisition data_analysis Analyze Data & Calculate GI₅₀ data_acquisition->data_analysis end End data_analysis->end

References

Technical Support Center: MM-401 Liposomal Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with liposomal formulations of MM-401. The information focuses on understanding and preventing the degradation of the liposomal carrier, which is crucial for maintaining the stability and efficacy of the encapsulated this compound.

Troubleshooting Guides

This section addresses common problems encountered during the preparation, storage, and experimental use of this compound liposomal formulations.

Problem Possible Causes Recommended Solutions
Low this compound Encapsulation Efficiency 1. Suboptimal lipid composition: The chosen lipids may not be ideal for retaining this compound. 2. Inefficient hydration: The lipid film may not be fully hydrated, leading to fewer and more heterogeneous liposomes. 3. Incorrect pH of the hydration buffer: The pH can affect the charge of both the lipids and the drug, influencing encapsulation. 4. Passive loading inefficiency: For hydrophilic drugs, passive entrapment can be inefficient.1. Optimize lipid blend: Experiment with different phospholipid compositions and cholesterol concentrations. 2. Ensure complete hydration: Hydrate the lipid film above the phase transition temperature (Tc) of the lipids with vigorous agitation. 3. Adjust buffer pH: Optimize the pH of the aqueous solution used for hydration to favor this compound partitioning into the liposomes. 4. Consider active loading: If applicable, explore active loading strategies such as creating a pH or ion gradient across the liposome (B1194612) membrane.
Liposome Aggregation and Precipitation 1. Insufficient surface charge: Low zeta potential can lead to vesicle fusion. 2. Inadequate steric stabilization: Insufficient PEGylation may not provide enough of a protective barrier. 3. Improper storage temperature: Storing near the lipid phase transition temperature can cause instability.[1] 4. High ionic strength of the medium: Can screen surface charges and reduce electrostatic repulsion.1. Increase zeta potential: Incorporate a small percentage of a charged lipid (e.g., cationic or anionic) into the formulation to increase electrostatic repulsion. A zeta potential greater than ±30 mV is generally considered stable.[2] 2. Optimize PEGylation: Ensure a sufficient molar percentage of PEGylated lipids (e.g., DSPE-PEG) to provide a steric barrier. 3. Store at appropriate temperatures: Store liposomes at 4°C and avoid freezing, which can fracture the vesicles.[3] 4. Use low ionic strength buffers: When possible, use buffers with lower salt concentrations.
Drug Leakage During Storage 1. Lipid hydrolysis: Breakdown of phospholipids (B1166683) over time, creating lysolipids that destabilize the bilayer.[4] 2. Lipid oxidation: Peroxidation of unsaturated fatty acid chains, compromising membrane integrity.[4] 3. Inappropriate storage temperature: Higher temperatures accelerate both hydrolysis and oxidation.[4]1. Use saturated lipids: Employ phospholipids with saturated acyl chains, which are less prone to oxidation. 2. Add antioxidants: Incorporate antioxidants like α-tocopherol into the lipid formulation to prevent oxidation.[5] 3. Store at 4°C in the dark: Refrigeration slows down degradation processes. Protecting from light minimizes photo-oxidation.[3][6] 4. Control pH: Maintain a near-neutral pH for the liposome suspension.[3]
Variability Between Batches 1. Inconsistent thin-film formation: Uneven lipid film leads to heterogeneous liposome populations. 2. Inconsistent sizing method: Variations in extrusion or sonication parameters result in different size distributions. 3. Differences in raw materials: Batch-to-batch variation in lipids or other components.1. Standardize film formation: Ensure a uniform and thin lipid film by optimizing the rotary evaporation process. 2. Standardize sizing: Use a consistent number of extrusion cycles through membranes of a defined pore size or maintain consistent sonication parameters (time, power). 3. Source high-quality materials: Use lipids and other reagents from reputable suppliers with consistent quality.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for a liposomal this compound formulation?

The stability of a liposomal this compound formulation is primarily determined by the physical and chemical stability of the liposomes themselves. The main degradation pathways are:

  • Chemical Degradation:

    • Hydrolysis: The ester bonds in phospholipids can be hydrolyzed, leading to the formation of lysolipids and free fatty acids. Lysolipids can act as detergents and disrupt the bilayer structure, causing drug leakage.[4][] This process is accelerated by non-neutral pH and elevated temperatures.[4]

    • Oxidation: The unsaturated fatty acid chains of some phospholipids are susceptible to oxidation, which can compromise the integrity of the lipid bilayer.[4] This can be initiated by exposure to light, oxygen, and certain metal ions.

  • Physical Degradation:

    • Aggregation and Fusion: Liposomes can aggregate and fuse, leading to an increase in particle size and potential precipitation. This is often due to insufficient repulsive forces between vesicles.

    • Drug Leakage: The encapsulated this compound can leak from the liposomes over time due to bilayer instability caused by chemical degradation or improper storage conditions.

2. How should I store my this compound liposomal formulation to maximize stability?

For optimal stability, liposomal formulations should be stored:

  • At 4°C: Refrigeration slows down the rates of both hydrolysis and oxidation.[3]

  • In the dark: To prevent photo-oxidation of lipids.

  • At a near-neutral pH: To minimize acid and base-catalyzed hydrolysis of phospholipids.[3]

  • Do not freeze: The formation of ice crystals can physically disrupt the liposome structure, leading to aggregation and leakage of the encapsulated drug upon thawing.[3]

3. What are the key parameters to monitor for assessing the stability of my liposomal this compound?

Regularly assessing the following parameters can help ensure the quality and stability of your formulation:

  • Particle Size and Polydispersity Index (PDI): An increase in size or PDI can indicate aggregation or fusion.

  • Zeta Potential: A decrease in the absolute value of the zeta potential can suggest a higher likelihood of aggregation.

  • Encapsulation Efficiency: A decrease in encapsulation efficiency over time indicates drug leakage.

  • Lipid Integrity: The extent of lipid hydrolysis and oxidation can be monitored using techniques like HPLC or mass spectrometry to quantify degradation products.

4. Can I freeze my this compound liposomes for long-term storage?

Freezing is generally not recommended for aqueous liposome suspensions as it can damage the vesicles.[3] However, if long-term storage in a frozen state is necessary, the formulation should be lyophilized (freeze-dried) in the presence of cryoprotectants.

5. What are cryoprotectants and how do they work?

Cryoprotectants are substances that protect liposomes from damage during freezing and freeze-drying.[8] Sugars like sucrose (B13894) and trehalose (B1683222) are commonly used. They are thought to work by forming a glassy matrix that immobilizes the liposomes and prevents the formation of large ice crystals that can rupture the vesicles.[8] They may also replace water molecules at the lipid headgroups, maintaining the bilayer structure.

Quantitative Data on Liposome Stability

The following tables summarize quantitative data on factors affecting liposome stability.

Table 1: Effect of Storage Temperature on Liposome Stability

Lipid CompositionStorage Temperature (°C)ObservationReference
Soy Lecithin4Stable for over 70 days[9]
Soy Lecithin25Drastic decrease in the number of liposomes[9]
Hydrogenated Soy PC4Almost no lipid degradation after 8 days[]
Hydrogenated Soy PC82Over 40% lipid degradation after 8 days[]

Table 2: Effect of pH on Liposome Stability

pH ConditionStability ObservationReference
Acidic (pH < 4)Decreased stability by up to 50%[6]
Neutral (pH ~7)Optimal stability[3][6]
Basic (pH > 7.5)Decreased stability by up to 20%[6]

Table 3: Effect of Cryoprotectants on Liposome Stability During Freeze-Thawing

CryoprotectantConcentrationEffect on Particle SizeReference
None-Significant increase[10]
Trehalose2.5% (w/v)Minimal change[10]
Sucrose2.5% (w/v)Minimal change[10]
Glycerol2.5% (v/v)Minimal change[10]

Experimental Protocols

1. Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing multilamellar vesicles (MLVs) which can then be downsized.

  • Materials:

    • Phospholipids (e.g., DSPC, DPPC) and cholesterol

    • This compound

    • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

    • Aqueous hydration buffer (e.g., PBS, pH 7.4)

    • Round-bottom flask

    • Rotary evaporator

    • Water bath

    • Vacuum pump

  • Procedure:

    • Dissolve the lipids, cholesterol, and a hydrophobic form of this compound in the organic solvent in a round-bottom flask. For a hydrophilic form of this compound, it will be dissolved in the hydration buffer later.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the boiling point of the solvent but below the phase transition temperature of the lipids.

    • Apply a vacuum to evaporate the solvent, leaving a thin, uniform lipid film on the inner wall of the flask.

    • Continue to apply the vacuum for at least 2 hours (or overnight) to ensure complete removal of residual solvent.[11]

    • Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic this compound, if applicable). The temperature of the buffer should be above the phase transition temperature of the lipids.[12]

    • Agitate the flask vigorously (e.g., by vortexing or hand-shaking) until the lipid film is fully suspended, forming a milky suspension of MLVs.[12]

    • For a more uniform size distribution, the MLV suspension can be downsized by extrusion through polycarbonate membranes of a defined pore size or by sonication.

2. Determination of this compound Encapsulation Efficiency

This protocol determines the percentage of this compound successfully encapsulated within the liposomes.

  • Materials:

    • This compound liposome suspension

    • Method for separating free drug from liposomes (e.g., size exclusion chromatography, ultracentrifugation, or dialysis)

    • Method for quantifying this compound (e.g., HPLC, UV-Vis spectroscopy)

    • A suitable solvent (e.g., methanol, Triton X-100) to disrupt the liposomes

  • Procedure:

    • Separate the unencapsulated (free) this compound from the liposome suspension. For example, pass the suspension through a Sephadex G-50 column, where the larger liposomes will elute first, followed by the smaller, free drug molecules.

    • Collect the fraction containing the liposomes.

    • Measure the total initial amount of this compound used in the formulation (Total Drug).

    • Measure the amount of free this compound in the fractions that do not contain liposomes (Free Drug).

    • Alternatively, lyse the collected liposome fraction with a suitable solvent to release the encapsulated drug and measure its concentration (Encapsulated Drug).

    • Calculate the encapsulation efficiency (EE%) using one of the following formulas:

      EE% = [(Total Drug - Free Drug) / Total Drug] x 100

      or

      EE% = [Encapsulated Drug / Total Drug] x 100

3. Measurement of Liposome Size and Zeta Potential

These measurements are critical for assessing the physical stability of the liposomal formulation.

  • Instrumentation:

    • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Procedure for Size Measurement (DLS):

    • Dilute a small aliquot of the liposome suspension in an appropriate buffer (the same as the external buffer of the liposomes) to a suitable concentration for DLS measurement.

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters (e.g., temperature, dispersant viscosity, and refractive index).

    • Perform the measurement to obtain the average particle size (Z-average) and the Polydispersity Index (PDI).

  • Procedure for Zeta Potential Measurement:

    • Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.[13]

    • Load the diluted sample into a specialized zeta potential cell (e.g., a folded capillary cell), ensuring no air bubbles are present.[13]

    • Place the cell into the instrument.

    • Set the measurement parameters.

    • Perform the measurement to obtain the zeta potential value in millivolts (mV).

Visualizations

MM401_Signaling_Pathway cluster_0 This compound Mechanism of Action MM401 This compound WDR5 WDR5 MM401->WDR5 Binds to MLL1_Complex MLL1 Complex Assembly MM401->MLL1_Complex Inhibits WDR5->MLL1_Complex Interacts with MLL1 to form MLL1 MLL1 MLL1->MLL1_Complex H3K4_Methylation H3K4 Methylation MLL1_Complex->H3K4_Methylation Catalyzes Leukemia_Progression Leukemia Progression H3K4_Methylation->Leukemia_Progression Drives

Caption: this compound signaling pathway inhibition.

Liposome_Degradation_Pathways cluster_1 Liposomal this compound Degradation Liposome Intact Liposomal This compound Chemical Chemical Degradation Liposome->Chemical Physical Physical Degradation Liposome->Physical Hydrolysis Hydrolysis Chemical->Hydrolysis Oxidation Oxidation Chemical->Oxidation Aggregation Aggregation/ Fusion Physical->Aggregation Leakage This compound Leakage Physical->Leakage Degraded Degraded Liposome & Free this compound Hydrolysis->Degraded Oxidation->Degraded Aggregation->Degraded Leakage->Degraded

Caption: Major degradation pathways for liposomal formulations.

Troubleshooting_Workflow cluster_2 Troubleshooting Liposome Instability Start Observe Liposome Instability (e.g., Aggregation, Leakage) CheckSize Measure Particle Size & PDI Start->CheckSize CheckZeta Measure Zeta Potential CheckSize->CheckZeta Size Increased? Stable Stable Formulation CheckSize->Stable Size Stable CheckStorage Review Storage Conditions (Temp, pH, Light) CheckZeta->CheckStorage Zeta Potential Low? CheckZeta->CheckStorage Zeta Potential OK Reformulate Reformulate Liposomes CheckStorage->Reformulate Storage Suboptimal? No OptimizeStorage Optimize Storage CheckStorage->OptimizeStorage Storage Suboptimal? Yes AddChargedLipid Increase Charged Lipid Content Reformulate->AddChargedLipid AddAntioxidant Incorporate Antioxidant Reformulate->AddAntioxidant OptimizeStorage->Stable AddChargedLipid->Stable AddAntioxidant->Stable

Caption: A logical workflow for troubleshooting liposome instability.

References

quality control measures for MM-401 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the quality control measures for MM-401 stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. For in vivo studies, further dilutions may be made in vehicles such as a combination of PEG300, Tween 80, and saline, or corn oil. A trifluoroacetate (B77799) (TFA) salt form of this compound may offer enhanced aqueous solubility and stability.[1]

Q2: How should I prepare a concentrated stock solution of this compound?

A2: To prepare a stock solution, for example, a 10 mM solution, accurately weigh the solid this compound and dissolve it in the appropriate volume of anhydrous DMSO. Vortexing and gentle warming (do not exceed 37°C) can aid dissolution. For long-term storage, it is advisable to filter-sterilize the stock solution through a 0.22 µm DMSO-compatible syringe filter.

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage and -80°C for long-term storage to minimize degradation. It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can compromise the integrity of the compound. Protect the solution from light.

Q4: How can I verify the concentration of my this compound stock solution?

A4: The concentration of your this compound stock solution can be verified using UV-Vis spectrophotometry. You will need to determine the molar extinction coefficient of this compound at its maximum absorbance wavelength (λmax) in the solvent used. A standard curve with known concentrations of this compound should be prepared to accurately determine the concentration of your stock solution.

Q5: How can I assess the purity of my this compound stock solution?

A5: The purity of your this compound stock solution should be assessed using High-Performance Liquid Chromatography (HPLC). This technique can separate this compound from any impurities or degradation products. A high-purity reference standard of this compound is required for comparison.

Q6: Are there any specific safety precautions I should take when handling this compound?

Troubleshooting Guide

Issue 1: this compound powder is difficult to dissolve in DMSO.

  • Possible Cause: The concentration you are trying to achieve may be too high, or the DMSO may not be anhydrous.

  • Solution:

    • Try gentle warming of the solution up to 37°C.

    • Use a vortex or sonicator to aid dissolution.

    • Ensure you are using high-purity, anhydrous DMSO, as absorbed water can affect solubility.

    • If the issue persists, consider preparing a slightly lower concentration stock solution.

Issue 2: The this compound stock solution appears cloudy or has precipitates after storage.

  • Possible Cause: The compound may have precipitated out of solution due to temperature fluctuations or exceeding its solubility limit at the storage temperature.

  • Solution:

    • Warm the vial to room temperature or 37°C and vortex to see if the precipitate redissolves.

    • If it redissolves, consider storing it in smaller aliquots to minimize temperature changes during use.

    • If it does not redissolve, the compound may have degraded, and it is recommended to prepare a fresh stock solution.

Issue 3: Inconsistent experimental results using the same this compound stock solution.

  • Possible Cause: The this compound in the stock solution may have degraded over time or due to improper storage.

  • Solution:

    • Re-evaluate the purity of the stock solution using HPLC.

    • Prepare a fresh stock solution from the solid compound.

    • Ensure proper storage conditions are maintained (-80°C for long-term, protection from light, and minimal freeze-thaw cycles).

Quantitative Data Summary

ParameterValueAnalytical MethodReference
This compound Ki (WDR5) < 1 nMBioLayer Interferometry[1][3]
This compound IC50 (WDR5-MLL1 interaction) 0.9 nMFluorescence Polarization[1][3]
This compound IC50 (MLL1 activity) 0.32 µMIn vitro HMT assay[1][3][4]
Recommended Stock Solution Solvent DMSOSupplier Data[3]
Recommended Long-Term Storage -80°CGeneral Best Practice
Purity Analysis HPLCGeneral QC Guideline
Concentration Determination UV-Vis SpectrophotometryGeneral QC Guideline

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound solid powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

    • 0.22 µm DMSO-compatible syringe filter

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is approximately 586.7 g/mol . For 1 mL of a 10 mM stock solution, you would need 5.867 mg.

    • Transfer the weighed powder to a sterile amber microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.

    • (Optional but recommended for long-term storage) Filter the solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile amber tube.

    • Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C.

Protocol 2: Quality Control of this compound Stock Solution by HPLC

  • Objective: To determine the purity of the this compound stock solution.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

    • This compound reference standard

  • Procedure (Example Method - Optimization may be required):

    • Prepare the mobile phases:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

    • Prepare a sample of your this compound stock solution diluted to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

    • Set up the HPLC system with the following parameters (example):

      • Flow rate: 1.0 mL/min

      • Injection volume: 10 µL

      • Column temperature: 25°C

      • Detector wavelength: 220 nm (or the λmax of this compound)

      • Gradient: A time-gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).

    • Inject a blank (solvent), followed by the this compound reference standard, and then your sample.

    • Analyze the chromatogram. The purity is calculated by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

Visualizations

MM401_Signaling_Pathway MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 HistoneH3 Histone H3 MLL1->HistoneH3 Methylates ASH2L ASH2L RBBP5 RBBP5 DPY30 DPY30 MM401 This compound MM401->WDR5 Inhibits Interaction Leukemia Leukemic Cell Proliferation MM401->Leukemia Inhibits Apoptosis Apoptosis & Cell Cycle Arrest MM401->Apoptosis Induces H3K4me3 H3K4 Trimethylation HistoneH3->H3K4me3 Results in TargetGenes Target Gene Expression (e.g., HOX genes) H3K4me3->TargetGenes Promotes TargetGenes->Leukemia Drives

Caption: this compound Signaling Pathway

MM401_QC_Workflow cluster_prep Stock Solution Preparation cluster_qc Quality Control Testing cluster_storage Storage cluster_troubleshoot Troubleshooting weigh 1. Weigh this compound dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve filter 3. (Optional) Filter Sterilize dissolve->filter aliquot 4. Aliquot into Single-Use Vials filter->aliquot concentration 5. Concentration Check (UV-Vis) aliquot->concentration purity 6. Purity Analysis (HPLC) aliquot->purity store 7. Store at -80°C concentration->store If Passes check_sol Precipitation? Check Solubility concentration->check_sol If Fails purity->store If Passes check_deg Inconsistent Results? Check Degradation purity->check_deg If Fails store->check_deg During Use

Caption: this compound Stock Solution QC Workflow

References

addressing inconsistencies in MM-401 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MM-401, a potent and selective inhibitor of the MLL1-WDR5 interaction. While this compound is a valuable tool for studying MLL1-dependent processes, experimental inconsistencies can arise. This guide is designed to help you identify potential causes and find solutions to ensure the reliability and reproducibility of your results.

Disclaimer: The experimental issues and data presented in this guide are illustrative and provided as a framework for troubleshooting. Actual results may vary depending on the specific experimental conditions and cell systems used.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments with this compound.

1. High Variability in IC50 Values Across Experiments

Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in our cell viability assays. What could be the cause?

Potential Causes:

  • Inconsistent cell seeding density.

  • Variations in the passage number of cell lines.

  • Incomplete solubilization of this compound.

  • Degradation of this compound in solution.

  • Differences in serum concentration in the culture medium.

Troubleshooting Recommendations:

  • Standardize Cell Culture Conditions: Ensure consistent cell seeding densities and use cells within a narrow passage number range for all experiments.

  • Proper Compound Handling: Prepare fresh stock solutions of this compound for each experiment. If using frozen stocks, ensure they are thawed quickly and protected from light.

  • Optimize Solubilization: Confirm complete dissolution of this compound in the chosen solvent (e.g., DMSO) before diluting in culture medium.

  • Serum Interaction: Be aware that components in fetal bovine serum (FBS) can bind to small molecules and affect their bioavailability. Consider reducing the serum concentration during the treatment period if it does not compromise cell health.

Illustrative Data: Effect of Serum Concentration on this compound IC50

Cell LineFBS ConcentrationThis compound IC50 (µM)
MV4-1110%1.5
MV4-115%0.8
MOLM-1310%2.1
MOLM-135%1.2

2. Lack of Expected Decrease in H3K4 Methylation

Question: After treating MLL-rearranged leukemia cells with this compound, we are not observing the expected global decrease in histone H3 lysine (B10760008) 4 (H3K4) methylation by Western blot or ChIP-qPCR. Why might this be?

Potential Causes:

  • Insufficient treatment duration or concentration of this compound.

  • Suboptimal antibody for Western blot or ChIP.

  • Rapid histone turnover masking the effect.

  • Redundant activity of other H3K4 methyltransferases.

Troubleshooting Recommendations:

  • Optimize Treatment Conditions: Perform a time-course and dose-response experiment to determine the optimal concentration and duration of this compound treatment for observing changes in H3K4 methylation in your specific cell line.

  • Validate Antibodies: Ensure the antibodies used for detecting H3K4me1/me2/me3 are specific and validated for the application (Western blot vs. ChIP).

  • Cell Cycle Synchronization: Consider synchronizing cells before treatment to reduce variability related to cell cycle-dependent histone modifications.

  • Gene-Specific Analysis: Instead of global H3K4 methylation, perform ChIP-qPCR on known MLL1 target gene promoters (e.g., HOXA9, MEIS1) where changes are expected to be more pronounced.

Logical Troubleshooting Workflow: No Change in H3K4 Methylation

G start No change in H3K4me3 after this compound treatment check_compound Verify this compound Concentration & Activity start->check_compound check_treatment Optimize Treatment Duration & Dose start->check_treatment check_assay Validate Western/ChIP Assay Components start->check_assay solubilization Incomplete Solubilization? check_compound->solubilization degradation Compound Degradation? check_compound->degradation time_dose Suboptimal Time/Dose? check_treatment->time_dose antibody Antibody Issue? check_assay->antibody lysis Inefficient Lysis? check_assay->lysis solution_solubilization Prepare fresh stock. Confirm dissolution. solubilization->solution_solubilization Yes solution_degradation Use fresh compound. Store properly. degradation->solution_degradation Yes solution_time_dose Perform time-course and dose-response. time_dose->solution_time_dose Yes solution_antibody Validate antibody. Test new lot/clone. antibody->solution_antibody Yes solution_lysis Optimize lysis buffer and sonication. lysis->solution_lysis Yes

Caption: Troubleshooting flowchart for addressing a lack of change in H3K4 methylation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between the core components of the MLL1 complex, specifically WDR5 and the MLL1 catalytic subunit.[1][2] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex. By blocking this interaction, this compound inhibits the methylation of histone H3 at lysine 4 (H3K4), leading to the downregulation of MLL1 target genes, cell cycle arrest, and apoptosis in MLL-rearranged leukemia cells.[1]

This compound Signaling Pathway

G cluster_0 MLL1 Core Complex MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 RbBP5 RbBP5 WDR5->RbBP5 H3K4 H3K4 Methylation WDR5->H3K4 Promotes ASH2L ASH2L RbBP5->ASH2L DPY30 DPY30 ASH2L->DPY30 MM401 This compound MM401->WDR5 Inhibits Interaction TargetGenes Target Gene Expression (e.g., HOXA9, MEIS1) H3K4->TargetGenes Activates Leukemia Leukemic Cell Survival & Proliferation TargetGenes->Leukemia Drives

Caption: this compound inhibits the MLL1-WDR5 interaction, leading to reduced H3K4 methylation.

Q2: How should I prepare and store this compound?

A2: this compound is typically supplied as a solid. For experimental use, we recommend preparing a concentrated stock solution in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C for several months. Avoid repeated freeze-thaw cycles. When preparing working solutions, thaw the stock aliquot and dilute it in pre-warmed culture medium.

Q3: Does this compound have off-target effects?

A3: While this compound has been designed for high selectivity for the MLL1-WDR5 interaction, like any small molecule inhibitor, the potential for off-target effects exists, particularly at higher concentrations. It is crucial to include appropriate controls in your experiments, such as using a structurally related but inactive compound or evaluating the effect of this compound in cell lines that are not dependent on MLL1 activity.

Q4: What are the expected phenotypic effects of this compound treatment?

A4: In MLL-rearranged leukemia cell lines, treatment with this compound is expected to induce cell cycle arrest, primarily at the G1 phase, and promote apoptosis.[1] It can also induce differentiation.[1] The magnitude and kinetics of these effects can vary between different cell lines.

Experimental Protocols

Protocol 1: Chromatin Immunoprecipitation (ChIP) for H3K4me3

This protocol outlines the key steps for performing a ChIP assay to measure changes in H3K4me3 at specific gene promoters following this compound treatment.

Experimental Workflow for ChIP-qPCR

G start 1. Cell Treatment (this compound vs. Vehicle) crosslink 2. Crosslink Proteins to DNA (Formaldehyde) start->crosslink lysis 3. Cell Lysis crosslink->lysis sonication 4. Chromatin Shearing (Sonication) lysis->sonication immunoprecipitation 5. Immunoprecipitation (Anti-H3K4me3 Antibody) sonication->immunoprecipitation wash 6. Wash Beads immunoprecipitation->wash elution 7. Elute Chromatin wash->elution reverse_crosslink 8. Reverse Crosslinks elution->reverse_crosslink purify 9. Purify DNA reverse_crosslink->purify qpcr 10. qPCR Analysis (Target Gene Promoters) purify->qpcr

Caption: A ten-step workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Methodology:

  • Cell Treatment: Plate cells at an appropriate density and treat with the desired concentration of this compound or vehicle control (e.g., DMSO) for the optimized duration.

  • Crosslinking: Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.

  • Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

  • Chromatin Shearing: Sonicate the cell lysate to shear the chromatin into fragments of 200-500 base pairs. Confirm the shearing efficiency by running an aliquot on an agarose (B213101) gel.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-H3K4me3 antibody or a negative control IgG. Add protein A/G beads to pull down the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.

  • DNA Purification: Purify the immunoprecipitated DNA using a standard PCR purification kit.

  • qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of MLL1 target genes and a negative control region. Analyze the data using the percent input method.

Recommended Reagents and Controls:

Reagent/ControlPurpose
Primary Antibody Anti-H3K4me3 (ChIP-validated)
Negative Control Normal Rabbit IgG
Positive Control Locus Primers for a known MLL1 target gene (e.g., HOXA9)
Negative Control Locus Primers for a gene desert region

References

Validation & Comparative

Validating MM-401 Specificity for MLL1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MM-401, a selective inhibitor of the MLL1 histone methyltransferase, with other alternative small molecules. The following sections detail the mechanism of action, quantitative performance metrics, and the experimental protocols used to validate the specificity of these compounds for MLL1.

Mechanism of Action: Disrupting the MLL1 Core Complex

The catalytic activity of MLL1 is dependent on its interaction with a core complex of proteins, including WDR5, RbBP5, and ASH2L. This compound exerts its inhibitory effect by specifically disrupting the crucial interaction between MLL1 and WDR5.[1][2][3] This allosteric inhibition prevents the proper assembly of the MLL1 complex, thereby blocking its histone methyltransferase (HMT) activity.[1][2][4] This targeted approach is designed to provide specificity for MLL1 over other histone methyltransferases.[1][2]

Caption: this compound binds to WDR5, preventing its interaction with MLL1.

Quantitative Comparison of MLL1 Inhibitors

The following table summarizes the key performance metrics of this compound and other commonly used MLL1 inhibitors. The data highlights differences in potency and mechanism of action.

InhibitorTarget InteractionKiIC50Cellular GI50 (MLL-rearranged cells)
This compound MLL1-WDR5< 1 nM (for WDR5)[4]0.9 nM (WDR5-MLL1 interaction)[4], 0.32 µM (MLL1 HMT activity)[1][4]~10 µM (MLL-AF9 cells)[1]
OICR-9429 MLL1-WDR593 ± 28 nM (for WDR5)[5][6][7]< 1 µM (disrupts WDR5-MLL1 in cells)[8][9]Not explicitly stated for MLL-r cells
MI-503 Menin-MLL9 nM (for Menin)[10]14.7 nM (Menin-MLL interaction)[11][12]220 nM (MLL-AF9 cells)[11], 250-570 nM (human MLL cell lines)[11][12]
VTP-50469 Menin-MLL104 pM[13][14]13-37 nM (in various MLL-r cell lines)[13][15]13-37 nM[13][15]

Experimental Protocols for Specificity Validation

Validating the specificity of a molecular inhibitor is critical. The following are detailed methodologies for key experiments used to confirm the on-target activity of this compound.

In Vitro Histone Methyltransferase (HMT) Assay

This biochemical assay directly measures the enzymatic activity of the MLL1 complex and its inhibition by this compound.

  • Objective: To determine the IC50 value of this compound for MLL1 HMT activity and to assess its selectivity against other histone methyltransferases.

  • Methodology:

    • Reagents: Recombinant MLL1 complex (MLL1, WDR5, RbBP5, ASH2L), other histone methyltransferases (e.g., MLL family members, EZH2, SETD8), histone H3 substrate, and S-[3H]-adenosylmethionine (SAM) as a methyl donor.

    • Procedure: The MLL1 complex is incubated with the histone H3 substrate, radiolabeled SAM, and varying concentrations of this compound or a negative control (e.g., its enantiomer MM-NC-401).[1]

    • Detection: The reaction mixture is transferred to a filter paper, which captures the histone substrate. Unincorporated SAM is washed away. The amount of incorporated radiolabel, corresponding to HMT activity, is quantified using a scintillation counter.[1]

    • Analysis: The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the dose-response data to a nonlinear regression curve.[1]

  • Specificity Assessment: The same assay is performed with a panel of other histone methyltransferases to ensure that this compound does not inhibit their activity at comparable concentrations.[1]

Cellular Proliferation and Viability Assays

These assays determine the effect of the inhibitor on the growth of cancer cells that are dependent on MLL1 activity versus those that are not.

  • Objective: To assess the selective growth-inhibitory and cytotoxic effects of this compound on MLL-rearranged leukemia cell lines.

  • Methodology:

    • Cell Lines: A panel of leukemia cell lines is used, including those with MLL rearrangements (e.g., MOLM-13, MV4;11, KOPN8) and MLL wild-type lines (e.g., HL-60).[15][16] Normal bone marrow cells can be used as a non-cancerous control.[1][2]

    • Procedure: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound or a vehicle control for a specified period (e.g., 48-72 hours).

    • Detection: Cell viability and proliferation are measured using assays such as MTT, CellTiter-Glo, or by direct cell counting.

    • Analysis: The half-maximal growth inhibition (GI50) or inhibitory concentration (IC50) is calculated for each cell line. High selectivity is demonstrated if the GI50/IC50 is significantly lower in MLL-rearranged cells compared to MLL wild-type cells.[15]

Transcriptome Analysis (RNA-seq)

This powerful technique compares the global gene expression changes induced by the inhibitor with those caused by the genetic deletion of the target, providing strong evidence of on-target activity.

  • Objective: To determine if the transcriptional changes induced by this compound are similar to those observed upon MLL1 deletion in MLL-rearranged cells.

  • Methodology:

    • Experimental System: MLL-rearranged cells (e.g., MLL-AF9) are treated with either this compound, a negative control compound, or a vehicle. A parallel experiment is conducted where MLL1 is genetically deleted (e.g., using a Cre-Lox system).[1]

    • RNA Isolation and Sequencing: After treatment, total RNA is isolated from all experimental groups. RNA quality is assessed, and libraries are prepared for next-generation sequencing (RNA-seq).

    • Data Analysis:

      • Sequencing reads are aligned to a reference genome.

      • Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in the this compound treated group versus the control, and in the MLL1-deleted group versus its control.

      • The correlation between the log2 fold changes in gene expression from the this compound treatment and MLL1 deletion is calculated. A high correlation indicates that the inhibitor's effects are predominantly mediated through MLL1 inhibition.[1]

      • Gene Set Enrichment Analysis (GSEA) can be used to confirm that the pathways affected by this compound are the same as those affected by MLL1 deletion.[1]

RNA_Seq_Workflow cluster_treatment Cell Treatment cluster_processing Sample & Data Processing cluster_analysis Data Analysis A MLL-AF9 Cells + This compound RNA RNA Isolation A->RNA B MLL-AF9 Cells + Vehicle Control B->RNA C MLL-AF9 Cells with MLL1 Deletion (e.g., 4-OHT) C->RNA D MLL-AF9 Cells with WT MLL1 (Control) D->RNA Seq RNA Sequencing RNA->Seq Align Data Alignment & QC Seq->Align DiffExp1 Differential Expression (this compound vs Control) Align->DiffExp1 DiffExp2 Differential Expression (MLL1 KO vs WT) Align->DiffExp2 Correlation Correlate Gene Expression Changes DiffExp1->Correlation DiffExp2->Correlation

Caption: Workflow for validating this compound specificity using RNA-seq.

Conclusion

The available data strongly supports that this compound is a highly specific inhibitor of MLL1. Its mechanism of action, which involves the disruption of the MLL1-WDR5 protein-protein interaction, is distinct from many other epigenetic inhibitors and contributes to its selectivity.[1][2] In vitro HMT assays demonstrate that this compound potently inhibits MLL1 activity without significantly affecting other MLL family HMTs.[1] Furthermore, cellular assays show that this compound selectively inhibits the proliferation of MLL-rearranged leukemia cells.[1][2] The remarkable correlation between the transcriptional changes induced by this compound and those caused by MLL1 gene deletion provides compelling evidence for its on-target specificity in a cellular context.[1] Compared to other MLL1-targeting agents that inhibit the Menin-MLL interaction, this compound offers an alternative and specific mechanism of action by targeting the core MLL1 complex. This makes this compound a valuable tool for basic research into the function of MLL1 and a promising lead for the development of targeted therapies for MLL-rearranged leukemias.

References

A Comparative Guide to MLL1 Inhibitors: MM-401 Versus Emerging Clinical Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The histone methyltransferase MLL1 (Mixed-Lineage Leukemia 1) is a critical regulator of gene expression and a key therapeutic target in certain cancers, particularly acute leukemias harboring MLL1 gene rearrangements. Inhibition of MLL1's catalytic activity or its interaction with essential protein partners presents a promising avenue for targeted cancer therapy. This guide provides a detailed comparison of MM-401, a potent research inhibitor of the MLL1-WDR5 interaction, with other emerging MLL1 inhibitors that primarily target the menin-MLL1 interaction and are currently in clinical development.

Mechanism of Action: Two distinct approaches to MLL1 inhibition

MLL1 inhibitors can be broadly categorized based on their mechanism of action. This compound represents a class of inhibitors that directly targets the MLL1 core complex, while a new wave of clinical candidates focuses on the interaction between MLL1 and menin.

This compound: Disrupting the MLL1 Core Complex

This compound is a potent and specific inhibitor of MLL1's histone H3 lysine (B10760008) 4 (H3K4) methyltransferase activity.[1][2][3] It achieves this by disrupting the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex essential for its catalytic function.[1][2][3][4] By blocking this interaction, this compound effectively dismantles the active MLL1 complex, leading to a reduction in H3K4 methylation and the suppression of MLL1 target gene expression.[1][2]

Menin-MLL1 Inhibitors: A Clinically Advanced Strategy

A significant focus in the clinical development of MLL1 inhibitors has been on disrupting the interaction between MLL1 (or its oncogenic fusion proteins) and menin, a nuclear scaffold protein.[5][6] This interaction is crucial for the recruitment of the MLL1 complex to chromatin and the subsequent activation of leukemogenic genes like HOXA9 and MEIS1.[6] Several small molecule inhibitors, including revumenib (SNDX-5613), ziftomenib (B3325460) (KO-539), and DS-1594a, have been developed to block this interaction and are showing promise in clinical trials for acute leukemias with KMT2A (MLL1) rearrangements or NPM1 mutations.[7][8][9][10][11]

Quantitative Comparison of MLL1 Inhibitors

The following tables summarize the available quantitative data for this compound and other selected MLL1 inhibitors. It is important to note that direct comparisons of potency can be challenging due to variations in experimental assays and conditions.

Table 1: In Vitro Potency of MLL1 Inhibitors

InhibitorTarget InteractionAssay TypeIC50KiReference
This compound MLL1-WDR5Biochemical (WDR5-MLL1 interaction)0.9 nM< 1 nM (for WDR5)[1][3]
This compound MLL1 HMT ActivityIn vitro HMT assay0.32 µM-[1][2][3]
MI-3454 Menin-MLL1Fluorescence Polarization0.51 nM-[12]
M-525 Menin-MLL1-3 nM (in MV-4-11 cells)-[6]
M-89 Menin-MLL1-25 nM (in MV-4-11 cells), 54 nM (in MOLM-13 cells)-[6]
DS-1594a Menin-MLL1Cell-free (AlphaLISA)< 30 nM (GI50 in sensitive cell lines)-[8][10]

Table 2: Cellular Activity of MLL1 Inhibitors in Leukemia Cell Lines

InhibitorCell LineMLL StatusAssayEndpointResultReference
This compound MLL-AF9 murine cellsMLL-AF9 fusionCell GrowthGI50~10 µM[2]
This compound MV4;11, MOLM13, KOPN8MLL fusionCell GrowthInhibitionEffective[2]
Revumenib KMT2Ar or NPM1m leukemiaKMT2A rearranged or NPM1 mutatedClinical Trial (Phase I/II)CR+CRh Rate23.4% (NPM1m AML)[13]
Ziftomenib NPM1-mutant AMLNPM1 mutatedClinical Trial (Phase I/II)CR Rate35%[9]
DS-1594a MLL1-r or NPM1c cell linesMLL1 rearranged or NPM1 mutatedGrowth InhibitionGI50< 30 nM[8][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used to characterize MLL1 inhibitors.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of the MLL1 complex.

  • Reaction Setup: A typical reaction mixture contains the purified MLL1 complex (including MLL1, WDR5, RbBP5, and ASH2L), a histone substrate (e.g., recombinant histone H3 or H3 peptides), and the methyl donor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) in an appropriate reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).[14]

  • Inhibitor Addition: Test compounds (like this compound) are added at varying concentrations to the reaction mixture.

  • Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).

  • Detection: The incorporation of the radiolabeled methyl group into the histone substrate is measured. This can be done by spotting the reaction mixture onto P81 phosphocellulose paper, washing away unincorporated [³H]-SAM, and quantifying the remaining radioactivity using a scintillation counter.[15] Alternatively, the reaction products can be separated by SDS-PAGE, and the methylated histones visualized by fluorography.[15]

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce MLL1 HMT activity by 50%, is calculated from a dose-response curve.

WDR5-MLL1 Interaction Assay (Fluorescence Polarization)

This assay quantifies the disruption of the WDR5-MLL1 interaction.

  • Reagents: Purified WDR5 protein and a fluorescently labeled peptide derived from the MLL1 WDR5-interaction motif (Win-peptide) are used.

  • Assay Principle: In solution, the small, fluorescently labeled Win-peptide tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger WDR5 protein, the tumbling is slower, leading to an increase in fluorescence polarization.

  • Competition: Unlabeled competitor molecules (like this compound) are added to the mixture of WDR5 and the fluorescent peptide. The inhibitor will compete with the fluorescent peptide for binding to WDR5.

  • Measurement: As the inhibitor displaces the fluorescent peptide from WDR5, the fluorescence polarization of the solution decreases. This change is measured using a plate reader equipped with polarization filters.

  • Data Analysis: The IC50 value for the disruption of the WDR5-MLL1 interaction is determined by plotting the decrease in fluorescence polarization against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of MLL1 inhibitors on the proliferation and viability of cancer cells.[16][17][18]

  • Cell Culture: Leukemia cells (e.g., MOLM-13, MV4-11) are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the MLL1 inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[17]

  • Incubation: The plates are incubated for 2-4 hours to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[17]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The GI50 (the concentration that causes 50% growth inhibition) is calculated by comparing the absorbance of treated cells to that of untreated control cells.

Visualizing MLL1 Inhibition Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and mechanisms of action discussed.

MLL1_WDR5_Inhibition cluster_complex MLL1 Core Complex cluster_inhibition Inhibition by this compound cluster_activity Catalytic Activity cluster_outcome Outcome MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 RbBP5 RbBP5 MLL1->RbBP5 ASH2L ASH2L MLL1->ASH2L H3 Histone H3 MLL1->H3 Methylates MM401 This compound MM401->WDR5 Blocks Interaction H3K4me H3K4 Methylation Gene_Expression Altered Gene Expression H3K4me->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Menin_MLL1_Inhibition cluster_interaction Menin-MLL1 Interaction cluster_inhibitor Inhibition cluster_recruitment Chromatin Recruitment cluster_transcription Leukemogenic Transcription Menin Menin MLL1_fusion MLL1 Fusion Protein Menin->MLL1_fusion Binds Chromatin Chromatin MLL1_fusion->Chromatin Recruits to Menin_Inhibitor Menin Inhibitor (e.g., Revumenib) Menin_Inhibitor->Menin Blocks Interaction HOXA9_MEIS1 HOXA9/MEIS1 Expression Chromatin->HOXA9_MEIS1 Activates Leukemia Leukemia Progression HOXA9_MEIS1->Leukemia

References

A Comparative Guide to MM-401 and MM-102: Efficacy in Targeting the MLL1-WDR5 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two peptidomimetic inhibitors, MM-401 and MM-102, which target the protein-protein interaction between Mixed-Lineage Leukemia 1 (MLL1) and WD-40 repeat protein 5 (WDR5). Dysregulation of the MLL1 methyltransferase activity is a key driver in certain forms of acute leukemia, making the MLL1-WDR5 interaction a critical therapeutic target. This document summarizes the available experimental data to facilitate an objective comparison of the performance of these two compounds.

Mechanism of Action

Both this compound and MM-102 are designed to inhibit the enzymatic activity of the MLL1 histone H3 lysine (B10760008) 4 (H3K4) methyltransferase.[1][2] They achieve this by disrupting the crucial interaction between MLL1 and WDR5, a core component of the MLL1 complex that is essential for its catalytic function.[3][4] By blocking this interaction, these inhibitors prevent the assembly of a functional MLL1 complex, leading to a reduction in H3K4 methylation and the subsequent downregulation of MLL1 target genes, such as HoxA9 and Meis-1, which are critical for leukemogenesis.[2][4] This targeted inhibition ultimately induces cell cycle arrest, apoptosis, and myeloid differentiation in leukemia cells harboring MLL1 fusion proteins.[1][2]

Efficacy Data

The following tables summarize the quantitative efficacy data for this compound and MM-102 based on preclinical studies.

Table 1: Biochemical and Cellular Efficacy of this compound

ParameterValueReference
Binding Affinity (Ki) to WDR5 < 1 nM[3]
IC50 (WDR5-MLL1 Interaction) 0.9 nM[3]
IC50 (MLL1 HMT Activity) 0.32 µM[3]
Cellular Activity Induces G1/S cell cycle arrest and apoptosis in MLL-rearranged leukemia cells (e.g., MLL-AF9).[3]

Table 2: Biochemical and Cellular Efficacy of MM-102

ParameterValueReference
Binding Affinity (Ki) to WDR5 < 1 nM[2]
IC50 (WDR5-MLL1 Interaction) 2.4 nM[2][5]
Cellular Activity Specifically inhibits growth and induces apoptosis in leukemia cells with MLL1 fusion proteins. Reduces expression of MLL1 target genes HoxA9 and Meis-1.[2]

Experimental Protocols

Fluorescence Polarization (FP) Assay for WDR5-MLL1 Interaction

This assay is utilized to determine the binding affinity (Ki) and the half-maximal inhibitory concentration (IC50) of the compounds for the WDR5-MLL1 interaction.

  • Protein and Peptide Preparation : Recombinant N-terminally His-tagged WDR5 (residues 24-334) is expressed in E. coli and purified. A peptide corresponding to the MLL1 WDR5-interaction (Win) motif is synthesized and labeled with a fluorescent probe (e.g., 5-FAM).

  • Assay Conditions : The assay is performed in a buffer solution, for example, 50 mM HEPES (pH 7.8), 100 mM NaCl, 1.0 mM EDTA, and 5% glycerol.

  • Procedure : A fixed concentration of the fluorescently labeled MLL1 peptide is incubated with a fixed concentration of the WDR5 protein. The test compound (this compound or MM-102) is added at varying concentrations.

  • Data Acquisition : The fluorescence polarization is measured after an incubation period (e.g., 5 hours). The IC50 value is calculated from the dose-response curve, representing the concentration of the inhibitor required to displace 50% of the fluorescent peptide from WDR5. The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation.[2]

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the ability of the compounds to inhibit the enzymatic activity of the MLL1 complex.

  • Complex Assembly : The MLL1 core complex is reconstituted using purified recombinant proteins: MLL1, WDR5, RbBP5, and ASH2L.

  • Substrate and Cofactor : A histone H3 peptide (e.g., the first 10 residues) is used as the substrate, and radiolabeled S-adenosylmethionine ([3H]-SAM) serves as the methyl donor.

  • Reaction : The reconstituted MLL1 complex is incubated with the histone H3 peptide substrate and the test compound at various concentrations. The reaction is initiated by the addition of [3H]-SAM.

  • Detection : After a defined reaction time (e.g., 30 minutes), the reaction is stopped, and the incorporation of the radiolabeled methyl group into the histone peptide is quantified using scintillation counting.

  • Analysis : The IC50 value is determined from the dose-response curve, indicating the concentration of the inhibitor that reduces MLL1 HMT activity by 50%.[5]

Cell-Based Assays (Growth Inhibition, Apoptosis, and Gene Expression)

These assays evaluate the effects of the inhibitors on leukemia cells.

  • Cell Lines : Murine bone marrow cells transduced with an MLL fusion protein (e.g., MLL-AF9) or human leukemia cell lines with MLL translocations are used. Non-MLL leukemia cell lines serve as controls.

  • Growth Inhibition : Cells are treated with a range of concentrations of the test compound or a vehicle control for a specified period (e.g., 48-72 hours). Cell viability is assessed using a suitable method, such as the CellTiter-Glo assay, to determine the half-maximal growth inhibition (GI50).

  • Apoptosis Assay : Treated cells are stained with Annexin V and a viability dye (e.g., Propidium Iodide) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.

  • Cell Cycle Analysis : Cells are fixed, stained with a DNA-intercalating dye (e.g., Propidium Iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

  • Gene Expression Analysis : RNA is extracted from treated cells, and the expression levels of MLL1 target genes (e.g., HoxA9, Meis-1) are quantified using quantitative real-time PCR (qRT-PCR).

Visualizations

MLL1_Inhibition_Pathway cluster_complex MLL1 Core Complex MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Interaction HistoneH3 Histone H3 MLL1->HistoneH3 Catalyzes WDR5->HistoneH3 Catalyzes RbBP5 RbBP5 RbBP5->HistoneH3 Catalyzes ASH2L ASH2L ASH2L->HistoneH3 Catalyzes Inhibitor This compound / MM-102 Inhibitor->WDR5 Blocks Interaction Leukemia Leukemia Cell Proliferation & Survival Inhibitor->Leukemia Inhibits Apoptosis Apoptosis & Differentiation Inhibitor->Apoptosis Induces H3K4me H3K4 Methylation HistoneH3->H3K4me Results in TargetGenes Leukemogenic Target Genes (e.g., HoxA9, Meis-1) H3K4me->TargetGenes Activates Transcription TargetGenes->Leukemia Promotes

Caption: Mechanism of action of this compound and MM-102.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays FP Fluorescence Polarization (Binding Affinity) Efficacy Comparative Efficacy FP->Efficacy HMT HMT Assay (Enzymatic Activity) HMT->Efficacy Growth Growth Inhibition Growth->Efficacy Apoptosis Apoptosis Apoptosis->Efficacy CellCycle Cell Cycle CellCycle->Efficacy GeneExp Gene Expression GeneExp->Efficacy Compound This compound / MM-102 Compound->FP Compound->HMT Compound->Growth Compound->Apoptosis Compound->CellCycle Compound->GeneExp

Caption: Workflow for comparing this compound and MM-102 efficacy.

References

MM-401: A Potent and Selective Inhibitor of MLL1 Histone Methyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of MM-401's cross-reactivity with other histone methyltransferases (HMTs), supported by experimental data and detailed protocols.

This compound is a first-in-class inhibitor that targets the MLL1 (Mixed-Lineage Leukemia 1) H3K4 histone methyltransferase.[1] It operates by disrupting the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex essential for its catalytic activity.[1] This mechanism of action confers a high degree of selectivity for MLL1, a crucial factor in its potential as a therapeutic agent and a research tool.

Comparative Selectivity of this compound

The inhibitory activity of this compound has been rigorously tested against a panel of histone methyltransferases. The data clearly demonstrates that this compound is remarkably selective for MLL1, with no significant inhibition observed against other key HMTs even at high concentrations.

Histone MethyltransferaseTarget Histone ResidueThis compound IC50 (µM)Reference
MLL1 H3K40.32 [2]
SET7/9H3K4>500[2]
EZH2H3K27>500[2]
G9aH3K9>500[2]
Suv39h1H3K9>500[2]
MMSETH3K36>500[2]
DOT1LH3K79>500[2]

Table 1: Cross-Reactivity of this compound against various Histone Methyltransferases. The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity. A higher IC50 value indicates lower potency.

Furthermore, studies have shown that the unique targeting strategy of this compound, which focuses on the MLL1-WDR5 interaction, does not affect other members of the MLL family of histone methyltransferases.[2] This highlights a distinct regulatory feature of the MLL1 complex that can be specifically exploited by this compound.

Experimental Protocols

The selectivity of this compound was determined using in vitro histone methyltransferase (HMT) assays. The following is a generalized protocol representative of the methods used to obtain the comparative data.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-methionine (SAM) to a histone substrate by a specific HMT.

Materials:

  • Recombinant histone methyltransferases (MLL1, SET7/9, EZH2, etc.)

  • Histone H3 substrate (or other appropriate histone/nucleosome substrates)

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • This compound (or other inhibitors) at various concentrations

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Scintillation fluid

  • Filter paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the specific recombinant histone methyltransferase, and the histone substrate.

  • Inhibitor Addition: Add this compound at a range of concentrations to the reaction tubes. Include a control with no inhibitor.

  • Initiation of Reaction: Start the enzymatic reaction by adding [³H]-SAM.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Stopping the Reaction: Terminate the reaction by spotting the mixture onto filter paper and allowing it to air dry.

  • Washing: Wash the filter papers multiple times with a suitable buffer (e.g., sodium carbonate buffer) to remove unincorporated [³H]-SAM.

  • Scintillation Counting: Place the dried filter papers into scintillation vials with scintillation fluid.

  • Data Analysis: Measure the amount of incorporated radioactivity using a scintillation counter. The IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MLL1 Signaling and Inhibition by this compound

MLL1 is a critical regulator of gene expression, primarily through the methylation of Histone H3 at lysine (B10760008) 4 (H3K4). This epigenetic mark is generally associated with active gene transcription. The MLL1 complex, which includes core components like WDR5, RbBP5, and ASH2L, is essential for this activity. This compound exerts its inhibitory effect by preventing the assembly of this complex.

MLL1_Pathway cluster_complex MLL1 Core Complex Assembly cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 H3K4 Histone H3 MLL1->H3K4 Methylates RbBP5 RbBP5 WDR5->RbBP5 ASH2L ASH2L RbBP5->ASH2L MM401 This compound MM401->WDR5 Disrupts Interaction H3K4me H3K4 Methylation Gene_Expression Target Gene Expression (e.g., Hox genes) H3K4me->Gene_Expression Activates Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Regulates

Figure 1. Mechanism of MLL1 inhibition by this compound.

The diagram above illustrates the central role of the MLL1 core complex in mediating H3K4 methylation and subsequent gene activation. This compound specifically targets the interaction between MLL1 and WDR5, a critical step for the complex's assembly and function. By disrupting this interaction, this compound effectively blocks the downstream signaling cascade, leading to a decrease in the expression of MLL1 target genes, which are often involved in cell cycle progression and development. This targeted approach underscores the high selectivity of this compound for the MLL1 pathway.

References

Comparative Efficacy of MM-401 in MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of MM-401's Anti-Leukemic Potential

Executive Summary: Independent research validates the preclinical anti-leukemic activity of this compound, a targeted inhibitor of the MLL1 H3K4 methyltransferase. By disrupting the crucial interaction between MLL1 and WDR5, this compound selectively induces cell cycle arrest, apoptosis, and myeloid differentiation in leukemia cells harboring MLL translocations. This guide provides a comparative analysis of this compound's performance against its inactive enantiomer and summarizes the key experimental findings and methodologies from foundational preclinical studies.

It is important to note that the designation "this compound" has been associated with at least two distinct investigational cancer therapies. This guide focuses on the MLL1 inhibitor. A second agent, a TNFR2 agonist from Merrimack Pharmaceuticals, is a preclinical immuno-oncology antibody with a different mechanism of action.[1][2][3] Additionally, a similarly named cellular therapy, MT-401, is in clinical development for acute myeloid leukemia (AML) and operates through an entirely different immunotherapeutic approach.[4]

This compound has demonstrated potent and specific activity against leukemia cell lines driven by MLL fusions, such as MLL-AF9. The following tables summarize the key quantitative data from in vitro studies, comparing the active molecule (this compound) with its inactive enantiomer control (MM-NC-401).

Compound Target IC50 (MLL1 activity) Ki (WDR5 binding) IC50 (WDR5-MLL1 interaction)
This compoundMLL1-WDR5 Interaction0.32 µM[5]< 1 nM[5]0.9 nM[5]
Cell Line Treatment GI50
Murine MLL-AF9This compound7.8 ± 1.2 µM[6]
Murine MLL-AF9MM-NC-401> 50 µM[6]
Murine MLL-ENLThis compound11.2 ± 2.1 µM[6]
Murine MLL-ENLMM-NC-401> 50 µM[6]
Murine MLL-AF1This compound15.6 ± 3.5 µM[6]
Murine MLL-AF1MM-NC-401> 50 µM[6]
Murine Hoxa9/Meis1This compound> 50 µM[6]
Murine Hoxa9/Meis1MM-NC-401> 50 µM[6]
Cell Line Treatment (48h) Apoptosis (% of Annexin V positive cells)
Murine MLL-AF9Control~5%[6]
Murine MLL-AF910 µM this compound~15%[6]
Murine MLL-AF920 µM this compound~25%[6]
Murine MLL-AF940 µM this compound~40%[6]
Cell Line Treatment (48h) Cell Cycle Phase Distribution (G1/S Arrest)
Murine MLL-AF9ControlG1: ~40%, S: ~45%, G2/M: ~15%[6]
Murine MLL-AF910 µM this compoundG1: ~55%, S: ~30%, G2/M: ~15%[6]
Murine MLL-AF920 µM this compoundG1: ~65%, S: ~20%, G2/M: ~15%[6]
Murine MLL-AF940 µM this compoundG1: ~75%, S: ~10%, G2/M: ~15%[6]

Mechanism of Action and Signaling Pathway

This compound functions by disrupting the protein-protein interaction between the core components of the MLL1 histone methyltransferase complex, specifically WDR5 and the MLL1 catalytic subunit. This inhibition is highly specific to the MLL1 complex.[6] The loss of MLL1 activity leads to a reduction in H3K4 methylation at target gene promoters, including critical Hox genes like Hoxa9 and Hoxa10, which are essential for the proliferation of MLL-rearranged leukemia cells.[5] The downstream consequences are the induction of cell cycle arrest at the G1/S checkpoint and the activation of the apoptotic cascade.[5][6]

MM401_Mechanism_of_Action cluster_MLL1_Complex MLL1 Complex cluster_Downstream_Effects Cellular Processes MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 H3K4me H3K4 Methylation MLL1->H3K4me Catalyzes ASH2L ASH2L WDR5->ASH2L RbBP5 RbBP5 ASH2L->RbBP5 DPY30 DPY30 RbBP5->DPY30 MM401 This compound MM401->WDR5 Inhibits Interaction Leukemic_Proliferation Leukemic Cell Proliferation MM401->Leukemic_Proliferation Inhibits Hox_Genes Hox Gene Expression (e.g., Hoxa9, Hoxa10) H3K4me->Hox_Genes Activates Hox_Genes->Leukemic_Proliferation Drives Apoptosis Apoptosis Leukemic_Proliferation->Apoptosis Cell_Cycle_Arrest G1/S Arrest Leukemic_Proliferation->Cell_Cycle_Arrest

Caption: Mechanism of this compound in MLL-rearranged leukemia.

Experimental Protocols

The following are summaries of the key experimental methodologies used to validate the anti-leukemic activity of this compound.

Cell Growth Inhibition Assay
  • Objective: To determine the concentration of this compound that inhibits 50% of cell growth (GI50).

  • Method:

    • Leukemia cells (e.g., murine MLL-AF9) were seeded in 96-well plates.

    • Cells were treated with serial dilutions of this compound or the control compound MM-NC-401.

    • After a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega).

    • Luminescence was measured, and data were normalized to mock-treated cells.

    • GI50 values were calculated from dose-response curves.[6]

Apoptosis Assay
  • Objective: To quantify the induction of apoptosis by this compound.

  • Method:

    • MLL-AF9 cells were treated with varying concentrations of this compound for 48 hours.

    • Cells were harvested, washed, and resuspended in Annexin V binding buffer.

    • Cells were stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[6]

Cell Cycle Analysis
  • Objective: To determine the effect of this compound on cell cycle progression.

  • Method:

    • MLL-AF9 cells were treated with different concentrations of this compound for 48 hours.

    • Cells were collected, fixed in 70% ethanol, and treated with RNase A.

    • Cells were stained with Propidium Iodide (PI) to label DNA.

    • DNA content was analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[6]

Experimental_Workflow cluster_CellCulture Cell Culture cluster_Treatment Treatment cluster_Assays Assays cluster_Analysis Data Analysis start MLL-AF9 Leukemia Cells treatment Incubate with This compound or Control (48-72h) start->treatment viability Cell Viability Assay (CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle gi50 Calculate GI50 viability->gi50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Determine Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: General experimental workflow for in vitro validation.

Comparison with Other Anti-Leukemic Agents

This compound's mechanism of action distinguishes it from many other classes of anti-leukemic drugs.

  • Tyrosine Kinase Inhibitors (TKIs): Drugs like imatinib, sorafenib, and sunitinib (B231) target specific signaling kinases (e.g., BCR-ABL, FLT3).[7] In contrast, this compound targets the epigenetic machinery of the cell, specifically the MLL1 methyltransferase complex.

  • Menin Inhibitors: This emerging class of drugs also targets the MLL1 complex but through a different protein-protein interaction (menin-MLL).[8] Both menin and WDR5 are critical for the oncogenic activity of MLL fusion proteins, suggesting that targeting either interaction could be a valid therapeutic strategy.

  • Conventional Chemotherapy: Agents like cytarabine (B982) and anthracyclines are cytotoxic drugs that broadly target DNA replication and cell division, leading to significant toxicity in healthy tissues.[9] this compound offers a more targeted approach with potentially fewer off-target effects, as suggested by its low toxicity to normal bone marrow cells in preclinical models.[6]

  • Cellular Therapies: Treatments like MT-401 utilize engineered T-cells to recognize and kill leukemia cells. This is an immunotherapeutic approach, fundamentally different from the epigenetic modulation of this compound.

References

Unveiling Myeloid Lineage Commitment: A Comparative Analysis of MM-401-Induced Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of MM-401, a potent MLL1 inhibitor, against other established agents in the induction of myeloid differentiation. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in leukemia research and therapy development.

Myeloid differentiation is a critical biological process that, when arrested, can lead to the development of acute myeloid leukemia (AML). Therapeutic strategies aimed at overcoming this differentiation blockade are of significant interest. This guide focuses on this compound, a macrocyclic peptidomimetic that inhibits the MLL1 histone methyltransferase, and compares its efficacy and mechanism of action with other known inducers of myeloid differentiation.

Performance Comparison of Myeloid Differentiation Inducers

The following table summarizes the key characteristics and performance metrics of this compound and a selection of alternative agents known to induce myeloid differentiation.

Therapeutic AgentTarget / Mechanism of ActionKey Quantitative DataCell Lines / Model Systems
This compound Inhibits MLL1 H3K4 methyltransferase activity by blocking the MLL1-WDR5 interaction.[1][2][3]IC50 (MLL1 activity): 0.32 µM[2]Ki (WDR5 binding): < 1 nM[2]IC50 (WDR5-MLL1 interaction): 0.9 nM[2]Murine MLL-AF9 leukemia cells[3]
All-trans Retinoic Acid (ATRA) Binds to retinoic acid receptors (RAR), leading to the transcription of genes involved in differentiation.[4][5]Induces differentiation in APL and some non-APL AML blasts.[6][7]HL-60, OCI-AML3 cell lines; primary AML blasts.[7][8]
Granulocyte Colony-Stimulating Factor (G-CSF) Regulates myeloid differentiation through the CCAAT/enhancer-binding protein epsilon (C/EBPε).[9]Stimulates proliferation and differentiation of myeloid precursors.[9][10]Myeloid cell lines, primary human myeloid leukemias.[9][10]
FLT3 Inhibitors (e.g., Gilteritinib) Inhibit mutated FMS-like tyrosine kinase 3 (FLT3), a driver of leukemic cell proliferation and survival.[11]49% of FLT3-mutant AML patients responded to gilteritinib (B612023) in an initial study.[11]FLT3-mutant AML patient samples and xenograft models.[11]
IDH1/2 Inhibitors (e.g., Ivosidenib) Inhibit mutant isocitrate dehydrogenase 1 and 2, leading to the reversal of epigenetic dysregulation and induction of differentiation.[12]Differentiation syndrome observed in 11% of patients treated with Ivosidenib.[12]IDH1/2-mutant AML patient samples.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the study of myeloid differentiation.

Cell Viability and Proliferation Assay
  • Cell Culture: Myeloid leukemia cell lines (e.g., MLL-AF9, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).

  • Quantification: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. Absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Flow Cytometry for Differentiation Markers
  • Cell Preparation: Following treatment with the inducing agent, cells are harvested and washed with phosphate-buffered saline (PBS).

  • Antibody Staining: Cells are incubated with fluorescently labeled antibodies specific for myeloid differentiation markers (e.g., CD11b, CD14, CD15).

  • Data Acquisition: Stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: The percentage of cells expressing specific differentiation markers is quantified using flow cytometry analysis software. An increase in the expression of mature myeloid markers indicates successful differentiation.

Western Blot for Protein Expression
  • Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., MLL1, WDR5, differentiation-associated transcription factors) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental designs are essential for a clear understanding of the underlying mechanisms and methodologies.

MM401_Mechanism This compound Mechanism of Action cluster_MLL1_complex MLL1 Complex MLL1 MLL1 WDR5 WDR5 H3K4 Histone H3 Lysine 4 (H3K4) MLL1->H3K4 Methylates ASH2L ASH2L RBBP5 RBBP5 DPY30 DPY30 MM401 This compound MM401->WDR5 Inhibits Interaction Myeloid_Differentiation Myeloid Differentiation MM401->Myeloid_Differentiation Promotes H3K4me3 H3K4 trimethylation Leukemia_Genes Leukemia-promoting genes (e.g., HOXA9) H3K4me3->Leukemia_Genes Activates Transcription Differentiation_Block Differentiation Block Leukemia_Genes->Differentiation_Block Maintains Differentiation_Block->Myeloid_Differentiation Inhibits

Caption: this compound disrupts the MLL1 complex, leading to myeloid differentiation.

Myeloid_Differentiation_Workflow Experimental Workflow for Assessing Myeloid Differentiation cluster_assays Differentiation Assessment Start Start: Myeloid Leukemia Cell Line (e.g., HL-60) Treatment Treat with Inducing Agent (e.g., this compound, ATRA) Start->Treatment Incubation Incubate for 48-96 hours Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Morphology Morphological Analysis (Wright-Giemsa Stain) Harvest->Morphology Flow_Cytometry Flow Cytometry (CD11b, CD14 expression) Harvest->Flow_Cytometry Gene_Expression Gene Expression Analysis (qRT-PCR for differentiation genes) Harvest->Gene_Expression End End: Quantify Degree of Myeloid Differentiation Morphology->End Flow_Cytometry->End Gene_Expression->End ATRA_Signaling ATRA Signaling Pathway in Myeloid Differentiation ATRA All-trans Retinoic Acid (ATRA) RAR Retinoic Acid Receptor (RAR) ATRA->RAR CoR Co-repressor Complex ATRA->CoR Dissociates RXR Retinoid X Receptor (RXR) RAR->RXR Heterodimerizes with RARE Retinoic Acid Response Element RXR->RARE Binds to CoR->RARE Represses (in absence of ATRA) Target_Genes Target Gene Transcription (e.g., C/EBPε) RARE->Target_Genes Initiates CoAct Co-activator Complex CoAct->RARE Recruited Differentiation Myeloid Differentiation Target_Genes->Differentiation

References

Safety Operating Guide

Proper Disposal Procedures for MM-401: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like MM-401 are paramount for ensuring laboratory safety and environmental protection. this compound, a specific inhibitor of histone H3K4 methyltransferase MLL1 activity, is a valuable tool in cancer and stem cell research. Adherence to established disposal protocols is not only a matter of regulatory compliance but also a core component of responsible scientific practice. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound with CAS number 1442106-10-6 specifies the necessary precautions.

Recommended Personal Protective Equipment:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: Laboratory coat.

In the event of a spill, it should be contained and collected with an inert absorbent material and disposed of as hazardous waste.

Quantitative Data Summary

For safe handling and disposal, understanding the basic chemical and physical properties of this compound is essential.

PropertyValue
Chemical Name N-[6(S)-Ethyl-9(S)-(3-guanidino-propyl)-12(R)-methyl-2,5,8,11-tetraoxo-3(R)-phenyl-1,4,7,10-tetraaza-cyclohexadec-12-yl]-isobutyramide
CAS Number 1442106-10-6
Molecular Formula C29H46N8O5
Molecular Weight 586.73 g/mol

Step-by-Step Disposal Procedures

The disposal of this compound, as a research-use-only biochemical, must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Segregation:

    • Solid Waste: Unused or expired solid this compound should be kept in its original, clearly labeled container. If the original container is not available, use a new, sealable, and chemically compatible container.

    • Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Contaminated Labware: All disposable labware that has come into contact with this compound, such as pipette tips, tubes, and gloves, must be collected in a designated hazardous waste container.

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and its CAS number "1442106-10-6."

    • Indicate the primary solvent if it is a liquid waste solution (e.g., "this compound in DMSO").

    • Follow any additional labeling requirements mandated by your institution's Environmental Health and Safety (EHS) department.

  • Storage of Waste:

    • Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure that the waste is stored away from incompatible materials.

    • Keep waste containers sealed except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor.

Experimental Protocol Waste Stream Management

To illustrate the practical application of these disposal procedures, consider a typical in vitro experiment using this compound to treat cancer cell lines.

Protocol:

  • A stock solution of this compound is prepared by dissolving the solid compound in a solvent like DMSO.

  • The stock solution is further diluted in cell culture media to the desired working concentrations.

  • Cancer cells are treated with the this compound-containing media in multi-well plates.

  • After the incubation period, the media is removed, and the cells are processed for analysis.

Waste Generated and Disposal Path:

  • Unused Stock Solution: Dispose of as liquid hazardous waste.

  • Contaminated Cell Culture Media: Collect and dispose of as liquid hazardous waste.

  • Contaminated Pipette Tips and Tubes: Dispose of in a designated solid hazardous waste container.

  • Contaminated Multi-well Plates: Dispose of as solid hazardous waste.

  • Used PPE (Gloves, etc.): Dispose of in the solid hazardous waste container.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

MM401_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Solid_Waste Solid this compound Waste (Unused/Expired Compound) Liquid_Waste Liquid this compound Waste (Solutions in Solvents) Contaminated_Labware Contaminated Labware (Pipette Tips, Gloves, Plates) Solid_Container Seal in Labeled Hazardous Waste Container (Solid) Solid_Waste->Solid_Container Liquid_Container Collect in Labeled Hazardous Waste Container (Liquid) Liquid_Waste->Liquid_Container Contaminated_Labware->Solid_Container Storage Store in Designated Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage EHS_Contact Contact Institutional EHS for Waste Pickup Storage->EHS_Contact Disposal Disposal by Licensed Hazardous Waste Contractor EHS_Contact->Disposal

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most comprehensive and up-to-date information.

Essential Safety and Logistical Information for Handling "MM-401"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "MM-401" has not been identified in publicly available databases. The following guidance is based on established safety protocols for handling potent, novel, or unknown chemical or biological compounds in a research and development setting. A thorough risk assessment and consultation of the substance's specific Safety Data Sheet (SDS), if available, are mandatory before any handling.

This document provides a procedural framework for the safe handling, operation, and disposal of a hypothetical potent research compound, "this compound," to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The required level of PPE is dictated by the potential hazards of the substance and the specific handling procedure. A risk assessment should be performed for each new protocol.

Activity Required PPE Rationale
Receiving and Unpacking - Laboratory Coat- Safety Glasses with Side Shields- Nitrile GlovesTo protect against potential external contamination of the shipping container.
Weighing and Aliquoting (Powder) - Full-face Powered Air-Purifying Respirator (PAPR) or N95/N100 Respirator within a certified chemical fume hood[1][2]- Disposable Solid-Front Laboratory Coat with tight cuffs- Double Nitrile Gloves[3]- Disposable Sleeve CoversHigh risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is critical.
Solution Preparation - Certified Chemical Fume Hood- Laboratory Coat- Chemical Splash Goggles[3]- Chemical-Resistant Gloves (e.g., Nitrile)Reduced risk of aerosolization compared to powders, but potential for splashes and spills remains.
In Vitro / In Vivo Dosing - Laboratory Coat- Safety Glasses with Side Shields- Appropriate Gloves for the solvent and compoundFocus on preventing skin contact and eye exposure during administration.
General Laboratory Operations - Laboratory Coat- Safety Glasses- Nitrile GlovesStandard laboratory practice to protect against incidental contact.[3]

Operational Plan: Step-by-Step Guidance

A systematic approach is crucial for safely handling potent compounds like "this compound" from receipt to disposal.

1. Pre-Handling Preparation:

  • Consult the SDS: If an SDS is available, review it thoroughly for specific handling, storage, and emergency procedures.

  • Designate a Handling Area: All work with "this compound" should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any potential spills or aerosol generation.

  • Assemble Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, vials), and waste containers are within reach before starting.

2. Compound Handling:

  • Weighing: When weighing solid "this compound," use a containment balance or perform the task within a chemical fume hood to minimize the risk of inhalation.

  • Solution Preparation: Prepare solutions in a well-ventilated area, preferably a fume hood, to avoid inhaling vapors. Add reagents in the correct order, such as adding acid to water, to prevent exothermic reactions.[4]

  • Labeling: All containers holding "this compound," including stock solutions and dilutions, must be clearly labeled with the compound name, concentration, date, and hazard symbols.[5] Never use unlabeled chemicals.[4]

3. Emergency Procedures:

  • Spill Response: In case of a spill, evacuate the immediate area and alert colleagues. Follow established institutional procedures for hazardous material spills. Spill kits with appropriate neutralizing agents and absorbent materials should be readily available.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]

    • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station and seek immediate medical attention.[6]

    • Ingestion: Seek immediate medical attention and consult the SDS for specific instructions.

    • Inhalation: Move to fresh air immediately and seek medical attention.

Disposal Plan

Proper disposal of "this compound" and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Liquid Waste: Collect all liquid waste containing "this compound" in a designated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical composition of the waste.

  • Solid Waste:

    • Contaminated Labware (e.g., vials, pipette tips): Collect in a puncture-resistant container labeled as "Hazardous Waste" with the compound's name.[7]

    • Contaminated PPE (e.g., gloves, lab coats): Place in a sealed bag or container labeled as hazardous waste.[7]

  • Waste Pickup: Follow your institution's procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department to schedule a pickup.[5]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Review SDS and Risk Assessment b Assemble PPE and Handling Equipment a->b c Designate Handling Area (e.g., Fume Hood) b->c d Weighing and Aliquoting c->d Proceed to Handling e Solution Preparation d->e f Experimental Use (In Vitro / In Vivo) e->f g Segregate Liquid and Solid Waste f->g Proceed to Disposal h Label Hazardous Waste Containers g->h i Store Waste in Designated Area h->i j Schedule EHS Waste Pickup i->j

Caption: A logical workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.